2,4,5-Trimethylphenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2,4,5-trimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-6-4-8(3)9(10(11)12)5-7(6)2/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQHKSYWLLYOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408155 | |
| Record name | 2,4,5-Trimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352534-80-6 | |
| Record name | B-(2,4,5-Trimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352534-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 2,4,5-Trimethylphenylboronic Acid
This guide provides a comprehensive protocol for the synthesis of this compound, a valuable building block in organic chemistry, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Introduction
Arylboronic acids are crucial reagents in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This compound, with its specific substitution pattern, is of interest for the synthesis of targeted therapeutic agents and functional materials. The most common and reliable method for the preparation of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by hydrolysis.[1][2] This guide details a robust protocol for the synthesis of this compound, adapted from established procedures for structurally similar compounds.[3][4]
Reaction Scheme
The overall two-step reaction for the synthesis of this compound is depicted below:
-
Grignard Reagent Formation: C₉H₁₁Br + Mg → C₉H₁₁MgBr
-
Borylation and Hydrolysis: C₉H₁₁MgBr + B(OR)₃ → C₉H₁₁B(OR)₂ + MgBr(OR) C₉H₁₁B(OR)₂ + H₂O → C₉H₁₃BO₂ + 2 ROH
Quantitative Data Summary
For a typical laboratory-scale synthesis, the following stoichiometry and reaction parameters are recommended.
| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Equivalent | Amount |
| 1-Bromo-2,4,5-trimethylbenzene | 199.09 | 1.0 | (e.g., 10.0 g, 50.2 mmol) |
| Magnesium Turnings | 24.31 | 1.2 | (e.g., 1.46 g, 60.2 mmol) |
| Trimethyl Borate | 103.91 | 2.0 | (e.g., 10.4 g, 100.4 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | - | (e.g., 100 mL) |
| Hydrochloric Acid (1 M) | - | - | (e.g., 100 mL) |
| Reaction Conditions | |||
| Grignard Formation Temperature | Reflux | ||
| Borylation Temperature | -78 °C to Room Temperature | ||
| Hydrolysis Temperature | 0 °C to Room Temperature | ||
| Expected Yield | 164.01 | - | 60-80% |
Experimental Protocol
This protocol provides a detailed step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
-
Magnesium turnings
-
Trimethyl borate (CAS: 121-43-7)[7]
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Iodine crystal (as initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath and Dry ice/acetone bath
Procedure:
-
Preparation of the Grignard Reagent:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inert gas inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen or argon.
-
Magnesium turnings (1.2 equivalents) are added to the flask.
-
A small crystal of iodine is added to the magnesium turnings to initiate the reaction.
-
Anhydrous THF is added to cover the magnesium.
-
A solution of 1-bromo-2,4,5-trimethylbenzene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.
-
A small amount of the bromide solution is added to the magnesium suspension. The reaction is initiated, which is indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, the remaining solution of 1-bromo-2,4,5-trimethylbenzene is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should turn a cloudy grey-brown color.
-
-
Borylation:
-
The Grignard reagent solution is cooled to room temperature.
-
In a separate flask, a solution of trimethyl borate (2.0 equivalents) in anhydrous THF is prepared.
-
The Grignard reagent solution is then cooled to -78 °C using a dry ice/acetone bath.
-
The solution of trimethyl borate is added dropwise to the cold Grignard reagent with vigorous stirring. A white precipitate will form.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for at least 12 hours.
-
-
Hydrolysis and Work-up:
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
1 M hydrochloric acid is slowly added to the reaction mixture with stirring to quench the reaction and hydrolyze the borate ester. The mixture should be stirred for at least 1 hour until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound as a solid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the pure this compound.[4]
-
Characterization
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| Chemical Formula | C₉H₁₃BO₂ |
| Molecular Weight | 164.01 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 180-190 °C (literature)[8] |
| Purity (by HPLC) | >96% |
| Storage | Store under an inert atmosphere at 2-8 °C |
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzene, 1-bromo-2,4,5-trimethyl- [webbook.nist.gov]
- 6. 1-Bromo-2,4,5-trimethylbenzene [oakwoodchemical.com]
- 7. Trimethyl borate - Wikipedia [en.wikipedia.org]
- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,4,5-Trimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5-Trimethylphenylboronic acid (CAS No. 352534-80-6) is a versatile synthetic intermediate with significant potential in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and insights into its role in the development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white solid organic compound. Its structure features a phenyl ring substituted with three methyl groups at the 2, 4, and 5 positions, and a boronic acid functional group (-B(OH)₂). This arrangement of substituents influences its reactivity and physical characteristics.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃BO₂ | [1] |
| Molecular Weight | 164.01 g/mol | [1] |
| Melting Point | 180-190 °C | [2] |
| Boiling Point | 319.5 °C at 760 mmHg | [1] |
| Density | 1.05 g/cm³ | [2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in methanol. | [2] |
Chemical Properties
The chemical reactivity of this compound is primarily dictated by the boronic acid moiety. It is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.
| Property | Description | Reference |
| CAS Number | 352534-80-6 | [1][3] |
| IUPAC Name | (2,4,5-trimethylphenyl)boronic acid | [3] |
| InChI Key | NNQHKSYWLLYOHI-UHFFFAOYSA-N | [3] |
| Purity | Typically ≥96% | [3] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic protons will appear as singlets in the aromatic region (δ 7.0-8.0 ppm). The three methyl groups will also likely appear as distinct singlets in the aliphatic region (δ 2.0-2.5 ppm). The protons of the B(OH)₂ group may appear as a broad singlet, and its chemical shift can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (δ 120-140 ppm), while the methyl carbons will appear in the upfield region (δ 15-25 ppm). The carbon atom attached to the boron atom will have a characteristic chemical shift.
-
¹¹B NMR: The ¹¹B NMR spectrum is a valuable tool for characterizing boronic acids. For tricoordinate boronic acids, a single resonance is typically observed in the range of δ 27-33 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the boronic acid.
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Bands in the 1400-1600 cm⁻¹ region.
-
B-O stretching: A strong band around 1350 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z 164. The fragmentation pattern would likely involve the loss of water and methyl groups.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of arylboronic acids from the corresponding aryl bromide.[6][7] The starting material for this synthesis is 1-bromo-2,4,5-trimethylbenzene.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Materials:
-
1-Bromo-2,4,5-trimethylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvent for recrystallization (e.g., a mixture of ethyl acetate and hexanes)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Under a nitrogen atmosphere, add a solution of 1-bromo-2,4,5-trimethylbenzene in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, continue the addition and then reflux the mixture for a few hours to ensure complete formation of the Grignard reagent.[6]
-
Boronation: In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared Grignard reagent to the cooled trimethyl borate solution via a cannula, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.[6]
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and slowly add aqueous HCl to quench the reaction and hydrolyze the boronate ester. Stir the mixture for a couple of hours at room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure product.[7]
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide.[8][9]
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, toluene, DMF, often with water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Solvent Addition and Degassing: Add the appropriate solvent system. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Applications in Drug Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties.[10][11] The boronic acid moiety can form reversible covalent bonds with diols, a feature that has been exploited in the design of sensors and drug delivery systems. More importantly, arylboronic acids serve as crucial building blocks in the synthesis of a wide range of biologically active compounds.
While specific drug candidates derived directly from this compound are not prominently reported in publicly available literature, its structural motif is relevant to the development of various therapeutic agents. The trimethylphenyl group can be found in molecules with diverse biological activities.
Role as a Synthetic Intermediate
The primary application of this compound in drug development is as a key intermediate in the synthesis of more complex molecules via Suzuki-Miyaura coupling. This reaction allows for the facile introduction of the 2,4,5-trimethylphenyl group into a target molecule, enabling the exploration of structure-activity relationships (SAR).
Potential in Proteasome Inhibitors
Boronic acid derivatives have been successfully developed as proteasome inhibitors for cancer therapy, with bortezomib being a prime example.[12][13] The boron atom in these inhibitors forms a stable, yet reversible, covalent bond with the active site threonine residue of the proteasome, leading to the inhibition of its proteolytic activity. This inhibition disrupts protein degradation pathways, ultimately inducing apoptosis in cancer cells. The NF-κB signaling pathway is a key downstream target affected by proteasome inhibition.[12]
Simplified Proteasome Inhibition Signaling Pathway
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. Anti-cancer effects of boron derivatives on non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4,6-Trimethylphenylboronic Acid
A Note on Isomers: This technical guide focuses on 2,4,6-trimethylphenylboronic acid (also known as mesitylboronic acid). While the initial query specified the 2,4,5-isomer, publicly available scientific literature and commercial catalogs overwhelmingly feature the 2,4,6-isomer, a widely used reagent in organic synthesis. It is presumed that the 2,4,6-isomer is the intended subject of this guide.
Core Compound Identification and Properties
2,4,6-Trimethylphenylboronic acid is an organoboron compound that is a versatile reagent in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions. Its sterically hindered nature, due to the ortho-methyl groups, imparts unique reactivity and selectivity in the synthesis of complex organic molecules.
Chemical and Physical Properties
The fundamental properties of 2,4,6-trimethylphenylboronic acid are summarized below. This data is critical for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 164.01 g/mol | [1][2][3] |
| Molecular Formula | C₉H₁₃BO₂ | [1][2] |
| CAS Number | 5980-97-2 | [3] |
| Appearance | White to almost white powder | |
| Melting Point | 115-122 °C | [4] |
| IUPAC Name | (2,4,6-trimethylphenyl)boronic acid | [1] |
| Synonyms | 2,4,6-Trimethylbenzeneboronic acid, Mesitylene-2-boronic acid, Mesitylboronic acid | [4] |
| Storage Temperature | Inert atmosphere, Room Temperature or 2-8°C | [4][5] |
Spectral Data
Spectroscopic data is essential for the quality control and characterization of 2,4,6-trimethylphenylboronic acid.
| Spectrum Type | Data |
| ¹H-NMR (400 MHz, CDCl₃) | δ = 6.82 (s, 2H), 4.73 (brs, 2H), 2.33 (s, 6H), 2.26 (s, 3H) |
| ¹³C-NMR (100 MHz, CDCl₃) | δ = 139.64, 138.66, 127.99, 127.26, 22.89, 22.03, 21.12 |
Synthesis and Experimental Protocols
The synthesis of arylboronic acids is a well-established process in organic chemistry. A general and widely adopted method involves the reaction of a Grignard reagent with a borate ester, followed by acidic hydrolysis.
General Synthesis Protocol via Grignard Reaction
This protocol details the synthesis of 2,4,6-trimethylphenylboronic acid from 2-bromo-1,3,5-trimethylbenzene (mesityl bromide).
Step 1: Formation of the Grignard Reagent
-
To a dry, three-necked round-bottomed flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Add a solution of 2-bromo-1,3,5-trimethylbenzene (1.0 equivalent) in anhydrous THF dropwise to the magnesium suspension.
-
If the reaction does not initiate, gentle heating may be applied.
-
Once initiated, maintain the reaction at reflux for approximately 3 hours to ensure complete formation of the Grignard reagent, (2,4,6-trimethylphenyl)magnesium bromide.
Step 2: Borylation
-
Cool the Grignard reagent solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate or triethyl borate (2.0 equivalents) in anhydrous THF to the cooled Grignard solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).
Step 3: Hydrolysis and Workup
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by slowly adding a 1 M hydrochloric acid (HCl) solution.
-
Stir the mixture vigorously for at least two hours to ensure complete hydrolysis of the boronate ester.
-
Separate the organic and aqueous phases. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude 2,4,6-trimethylphenylboronic acid can be purified by recrystallization, typically from a solvent system like benzene or an ethyl acetate/hexane mixture, to afford the pure product as a white solid.
Applications in Organic Synthesis
2,4,6-Trimethylphenylboronic acid is a key building block, primarily utilized in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the synthesis of biaryls, polyolefins, and styrenes.[6][7] The reaction couples an organoboron compound (like 2,4,6-trimethylphenylboronic acid) with an organohalide using a palladium(0) catalyst and a base.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for a General Suzuki-Miyaura Coupling
This protocol provides a general procedure for coupling an aryl halide with 2,4,6-trimethylphenylboronic acid.
Materials:
-
Aryl halide (1.0 equivalent)
-
2,4,6-Trimethylphenylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction flask, add the aryl halide, 2,4,6-trimethylphenylboronic acid, the palladium catalyst, and the base.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent(s) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
The use of 2,4,6-trimethylphenylboronic acid is particularly advantageous for synthesizing sterically hindered biaryl compounds, which are important scaffolds in medicinal chemistry and materials science.[8]
References
- 1. (2,4,6-TRIMETHYLPHENYL)BORONIC ACID | CAS [matrix-fine-chemicals.com]
- 2. 2,4,6-Trimethylphenylboronic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 2,4,6-Trimethylphenylboronic acid = 95 5980-97-2 [sigmaaldrich.com]
- 4. 5980-97-2 CAS MSDS (2,4,6-Trimethylphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. (2,4,5-Trimethylphenyl)boronic acid | 352534-80-6 [sigmaaldrich.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
An In-depth Technical Guide to 2,4,5-Trimethylphenylboronic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trimethylphenylboronic acid is an organoboron compound featuring a phenyl ring substituted with three methyl groups and a boronic acid functional group. As a member of the arylboronic acid family, it is a versatile building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. Its structural characteristics make it a valuable reagent for introducing the 2,4,5-trimethylphenyl moiety into more complex molecules, a feature often explored in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its structure, synthesis, and key applications, with a focus on its role in the Suzuki-Miyaura coupling reaction, a cornerstone of modern drug discovery.
While specific experimental data for this compound is not extensively available in public literature, this guide will provide representative data and protocols based on the closely related and well-documented isomer, 2,4,6-trimethylphenylboronic acid, to illustrate the core chemical principles and methodologies.
Molecular Structure and Properties
The structure of this compound consists of a benzene ring with methyl groups at positions 2, 4, and 5, and a B(OH)₂ group at position 1. This substitution pattern influences the steric and electronic properties of the molecule, which in turn affects its reactivity in chemical transformations.
Table 1: Physicochemical Properties of Trimethylphenylboronic Acids
| Property | This compound | 2,4,6-Trimethylphenylboronic Acid (for comparison) |
| CAS Number | 352534-80-6 | 5980-97-2 |
| Molecular Formula | C₉H₁₃BO₂ | C₉H₁₃BO₂ |
| Molecular Weight | 164.01 g/mol | 164.01 g/mol |
| Melting Point | 180-190 °C | 115-122 °C |
| Appearance | White to off-white powder | White to almost white powder or crystals |
Note: Data for this compound is limited. Data for the 2,4,6-isomer is provided for comparative purposes.
Synthesis of Arylboronic Acids: A General Protocol
A common and effective method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This approach is widely applicable and can be adapted for the synthesis of this compound from the corresponding aryl bromide.
Experimental Protocol: Synthesis of a Trimethylphenylboronic Acid via Grignard Reaction
This protocol is a general procedure and is representative of the synthesis of trimethylphenylboronic acids.
Materials:
-
1-Bromo-2,4,5-trimethylbenzene (starting material for 2,4,5-isomer) or 2-Bromo-1,3,5-trimethylbenzene (for 2,4,6-isomer)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Iodine crystal (for initiation)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous THF is added to cover the magnesium.
-
A solution of the corresponding bromotrimethylbenzene (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. Gentle heating may be required.
-
Once the reaction has initiated, the remaining aryl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flask, trimethyl borate (2-3 equivalents) is dissolved in anhydrous THF and cooled to -78 °C.
-
The prepared Grignard reagent is then added slowly to the cold trimethyl borate solution. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1-2 hours.
-
The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of ether and hexanes).
dot
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Table 2: Representative NMR Data for 2,4,6-Trimethylphenylboronic Acid in CDCl₃
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.82 | s | 2H | Ar-H | |
| 4.73 | br s | 2H | B(OH)₂ | |
| 2.33 | s | 6H | Ar-CH₃ (ortho) | |
| 2.26 | s | 3H | Ar-CH₃ (para) | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| 139.64 | Ar-C | |||
| 138.66 | Ar-C | |||
| 127.99 | Ar-C | |||
| 127.26 | Ar-C | |||
| 22.89 | Ar-CH₃ | |||
| 22.03 | Ar-CH₃ | |||
| 21.12 | Ar-CH₃ |
Note: This data is for the 2,4,6-isomer and is provided for illustrative purposes.
Applications in Drug Discovery and Organic Synthesis
Arylboronic acids are indispensable tools in modern organic synthesis, largely due to their utility in the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate, catalyzed by a palladium(0) complex.[1] The mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids have made this reaction a favorite in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3]
The Suzuki-Miyaura Coupling Reaction
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The boronic acid is activated by a base to form a more nucleophilic boronate species, which then participates in the transmetalation step.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl boronic acid with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) several times.
-
Degassed solvent(s) are added.
-
The reaction mixture is heated (typically between 80-110 °C) with stirring for a period of 2-24 hours, while the reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Role in Drug Development
The introduction of the trimethylphenyl group can significantly impact the pharmacological properties of a molecule. The methyl groups can enhance metabolic stability by blocking sites of oxidation, and they can also influence the molecule's conformation and binding affinity to biological targets. Boronic acids themselves are also being explored as pharmacophores, with several boronic acid-containing drugs approved for clinical use, such as the proteasome inhibitor Bortezomib.[4] The development of novel boronic acids like the 2,4,5-trimethylphenyl derivative provides medicinal chemists with new tools to fine-tune the properties of drug candidates.
This compound is a valuable, though not extensively characterized, building block for organic synthesis. Its utility, particularly in the context of the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures relevant to drug discovery and materials science. While a lack of specific published data necessitates the use of representative protocols and data from closely related isomers, the fundamental principles of its synthesis and reactivity are well-understood within the broader class of arylboronic acids. Future research into the specific applications and properties of this particular isomer will undoubtedly further expand its role in chemical innovation.
References
Technical Guide: Solubility of 2,4,5-Trimethylphenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,4,5-trimethylphenylboronic acid in organic solvents. Currently, there is a notable absence of specific quantitative solubility data for this compound in publicly available literature. Consequently, this document provides a comprehensive framework for researchers to determine its solubility profiles. It outlines general solubility trends observed for analogous boronic acids and presents a detailed experimental protocol for the dynamic method of solubility determination. Furthermore, a logical workflow for this experimental procedure is provided. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to systematically investigate the solubility of this and other boronic acid derivatives.
Introduction
This compound is a member of the arylboronic acid family, a class of compounds of significant interest in organic chemistry. Boronic acids are widely utilized as key reagents in various synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The solubility of a boronic acid in organic solvents is a critical parameter that influences reaction kinetics, yields, purification methods, and formulation strategies.
A thorough understanding of the solubility of this compound is essential for its effective application in both academic research and industrial drug development. This guide provides the necessary theoretical background and practical methodologies to empower researchers to determine these crucial physicochemical properties.
General Solubility Characteristics of Arylboronic Acids
Generally, the presence of nonpolar substituents, such as the three methyl groups in this compound, is expected to increase its solubility in nonpolar organic solvents compared to the parent phenylboronic acid. Conversely, its solubility in polar solvents might be reduced.
Studies on phenylboronic acid have shown that it exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3][4] The esterification of boronic acids to form boronic esters tends to enhance their solubility in organic solvents.[2][3][5] It is also important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by temperature and may affect solubility measurements.[1]
Experimental Protocol for Solubility Determination: Dynamic Method
A widely accepted and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic method.[6][7] This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.
Materials and Apparatus
-
Solute: High-purity this compound
-
Solvents: High-purity, anhydrous organic solvents of interest
-
Analytical Balance: Precision of at least 0.1 mg
-
Glass Vials or Test Tubes: With airtight seals to prevent solvent evaporation
-
Magnetic Stirrer and Stir Bars
-
Controlled Temperature Bath: With a programmable temperature ramp and a precision of ±0.1 °C
-
Turbidity Sensor or Luminance Probe: For accurate detection of the dissolution point (visual observation can be used as an alternative but is less precise)
-
Calibrated Thermometer or Thermocouple: Precision of ±0.1 °C
Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known mole fraction or concentration.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture.[5]
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring the mixture at a constant and vigorous rate to ensure a homogeneous suspension.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.[5]
-
-
Determination of Dissolution Temperature:
-
Continuously monitor the turbidity of the solution using a luminance probe or by visual inspection.
-
The solubility temperature is the temperature at which the last solid particles of the solute disappear, resulting in a clear solution.
-
Record this temperature with high precision.[6]
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of this compound in the same solvent.
-
Plot the recorded solubility temperatures against the corresponding mole fractions of the solute to construct a solubility curve.
-
Data Presentation
As specific quantitative data for the solubility of this compound is not available in the literature, a data table cannot be provided at this time. Researchers who follow the experimental protocol outlined in Section 3 are encouraged to present their findings in a clear, tabular format for easy comparison. An example of such a table is provided below.
Table 1: Exemplar Table for Reporting Solubility Data of this compound
| Organic Solvent | Temperature (°C) | Solubility (mol/L) | Solubility ( g/100g solvent) |
| Toluene | 25 | Experimental Data | Experimental Data |
| Tetrahydrofuran | 25 | Experimental Data | Experimental Data |
| Acetone | 25 | Experimental Data | Experimental Data |
| Dichloromethane | 25 | Experimental Data | Experimental Data |
| Methanol | 25 | Experimental Data | Experimental Data |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the dynamic method of solubility determination as described in this guide.
Caption: Workflow for the dynamic determination of solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently published, this technical guide provides researchers with the necessary tools to bridge this knowledge gap. By understanding the general solubility behavior of related arylboronic acids and by implementing the detailed experimental protocol for the dynamic method, scientists in drug development and other fields can systematically determine the solubility profiles of this important synthetic building block. The generation and dissemination of such data will be of great value to the broader scientific community.
References
An In-depth Technical Safety Guide on 2,4,5-Trimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2,4,5-Trimethylphenylboronic acid (CAS No. 352534-80-6) was found in the available search results. The following guide is a compilation of information for this specific isomer where available, supplemented with data from the closely related isomer, 2,4,6-Trimethylphenylboronic acid (CAS No. 5980-97-2), to provide a comprehensive safety overview. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use.
Chemical Identification
| Identifier | This compound | 2,4,6-Trimethylphenylboronic acid |
| IUPAC Name | (2,4,5-trimethylphenyl)boronic acid | (2,4,6-trimethylphenyl)boronic acid[1] |
| Synonyms | - | 2,4,6-Trimethylbenzeneboronic acid, Mesitylene-2-boronic acid[2][3] |
| CAS Number | 352534-80-6[4] | 5980-97-2[2][5][6] |
| Molecular Formula | C9H13BO2[4] | C9H13BO2[1][2] |
| Molecular Weight | 164.01 g/mol | 164.01 g/mol [1][5][6] |
| Chemical Structure | (Not available in search results) | (Not available in search results) |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized approach to hazard communication.
For this compound:
-
Signal Word: Warning
-
Hazard Pictogram:
-
GHS07: Exclamation mark
-
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
For 2,4,6-Trimethylphenylboronic acid (for comparison and supplementation): [2]
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Caption: GHS Hazard Classification for this compound.
First-Aid Measures
Immediate medical attention is required in case of exposure. The following measures are based on general knowledge of boronic acids and data for the 2,4,6-isomer.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention. Take off contaminated clothing and wash it before reuse.[2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[7] |
Fire-Fighting Measures
| Aspect | Details |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[7] |
| Unsuitable Extinguishing Media | No information available. |
| Specific Hazards Arising from the Chemical | Keep product and empty container away from heat and sources of ignition.[7] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Oxides of boron.[7] |
| Protective Equipment and Precautions for Firefighters | As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[7] |
Accidental Release Measures
| Aspect | Details |
| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. |
| Environmental Precautions | Do not let product enter drains. |
| Methods for Containment and Cleaning Up | Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[7] |
Handling and Storage
Proper handling and storage are crucial to maintain the chemical's integrity and ensure safety.
| Aspect | Details |
| Precautions for Safe Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid dust formation. Wash hands and face thoroughly after handling.[2] |
| Conditions for Safe Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in an inert atmosphere at 2-8°C. Incompatible materials include strong oxidizing agents, acids, and strong bases.[7] |
Exposure Controls and Personal Protection
| Control Parameter | Details |
| Engineering Controls | Ensure that eyewash stations and safety showers are close to the workstation location. Use a local exhaust if dust or aerosol will be generated.[2] |
| Respiratory Protection | Dust respirator. Follow local and national regulations.[2] |
| Hand Protection | Wear protective gloves.[2] |
| Eye Protection | Safety glasses. A face-shield if the situation requires.[2] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[7] |
Caption: General Experimental Workflow for Handling Boronic Acids.
Physical and Chemical Properties
Data for this compound is limited. The following table includes data for the 2,4,6-isomer for reference.
| Property | This compound | 2,4,6-Trimethylphenylboronic acid |
| Appearance | Solid | White to off-white powder[7] |
| Odor | No information available | No information available[7] |
| Melting Point/Range | No information available | 131 - 136 °C / 267.8 - 276.8 °F[7] |
| Boiling Point/Range | No information available | No information available |
| Flash Point | No information available | Not applicable |
| Solubility | No information available | No information available |
Stability and Reactivity
| Aspect | Details |
| Reactivity | No information available. |
| Chemical Stability | Stable under recommended storage conditions. |
| Possibility of Hazardous Reactions | None under normal processing. |
| Conditions to Avoid | Heat, flames, and sparks. Avoid dust formation. |
| Incompatible Materials | Strong oxidizing agents, acids, strong bases.[7] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, oxides of boron.[7] |
Toxicological Information
No specific toxicological studies for this compound were found. The GHS classification suggests it is an irritant. The toxicological properties have not been fully investigated.[7]
Ecological Information
No specific ecological data for this compound was found. It is recommended to prevent its release into the environment. Do not empty into drains.[7]
Disposal Considerations
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
Transport Information
This substance is not typically regulated for transport.
Regulatory Information
Users should consult local, regional, and national regulations for the classification and labeling of this substance.
Conclusion and Recommendations
This compound is a chemical that requires careful handling due to its irritant properties. Researchers and scientists must adhere to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area. A thorough risk assessment should be conducted before any experimental work is undertaken. Given the limited availability of specific safety data, it is prudent to treat this compound with the same or greater precautions as its better-studied isomers.
References
- 1. (2,4,6-TRIMETHYLPHENYL)BORONIC ACID | CAS [matrix-fine-chemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound, CasNo.352534-80-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 5. 2,4,6-Trimethylphenylboronic acid = 95 5980-97-2 [sigmaaldrich.com]
- 6. 2,4,6-Trimethylphenylboronic acid = 95 5980-97-2 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
A Technical Guide to 2,4,5-Trimethylphenylboronic Acid for Researchers and Drug Development Professionals
An In-depth Look at a Versatile Reagent: Commercial Availability, Synthesis, and Applications
This technical guide provides essential information for researchers, scientists, and drug development professionals on 2,4,5-trimethylphenylboronic acid (CAS No. 352534-80-6). This versatile organoboron compound serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the creation of novel therapeutic agents.
Commercial Availability
A variety of chemical suppliers offer this compound, with purity levels typically ranging from 96% to 98%. The following table summarizes the offerings from several commercial vendors to facilitate procurement decisions.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Chiralen | 3844541 | 96% | 1g | $8.00 |
| Amerigo Scientific | OC01459646MAC | 97% | Contact for details | Contact for details |
| Orion Cientific (Laibo Chem) | LB415535BR | Not Specified | 10g | R
|
| Orion Cientific (Laibo Chem) | Not Specified | Not Specified | 100g | Contact for details |
| Alchimica | R003BKP,25g | Not Specified | 25g | Contact for details |
| Sigma-Aldrich | AMBH2D6F30C5 | 96% | Contact for details | Contact for details |
| Moldb | M232514 | 98% | Contact for details | Contact for details |
| BLDpharm | BD20394 | Not Specified | Contact for details | Contact for details |
Note: Prices and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information. "Contact for details" indicates that pricing and available quantities were not publicly listed at the time of this guide's compilation.
Experimental Protocols: Synthesis of this compound
While specific, proprietary synthesis methods may vary between suppliers, a general and widely utilized method for the preparation of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a representative experimental protocol that can be adapted for the synthesis of this compound.
Materials:
-
1-Bromo-2,4,5-trimethylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). The system is then purged with dry nitrogen. A solution of 1-bromo-2,4,5-trimethylbenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent. Once the reaction begins, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate (1.5 equivalents) is then added dropwise, maintaining the internal temperature below -60 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1-2 hours. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or silica gel chromatography to yield this compound as a solid.
Visualizing the Synthesis and Application
To further elucidate the experimental process and a key application of this compound, the following diagrams are provided.
Caption: Generalized workflow for the synthesis of this compound.
A primary application of arylboronic acids in drug development is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the arylboronic acid and an organohalide, enabling the construction of complex molecular scaffolds.
Caption: The role of this compound in Suzuki-Miyaura cross-coupling.
A Technical Guide to the Applications of 2,4,5-Trimethylphenylboronic Acid and Its Isomers in Modern Synthesis
Introduction:
Phenylboronic acids are a cornerstone of modern organic chemistry, serving as indispensable reagents in a multitude of synthetic transformations.[1] Their stability, low toxicity, and ease of handling make them crucial building blocks, particularly in the formation of carbon-carbon bonds.[1][2] Among these, 2,4,5-trimethylphenylboronic acid and its isomers are valuable intermediates in the synthesis of complex organic molecules, finding applications in pharmaceuticals, agrochemicals, and materials science.[3][4]
This technical guide provides a comprehensive review of the known applications of this compound, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Due to the greater abundance of detailed experimental data for its isomer, 2,4,6-trimethylphenylboronic acid (mesitylboronic acid), its synthesis and reactions will be used to illustrate the typical methodologies and principles applicable to this class of compounds.
Core Applications
The primary utility of this compound lies in its function as a building block in organic synthesis.[3] Its applications span several key areas of chemical research and development.
| Application Area | Description | Key Reaction Types | References |
| Organic Synthesis | Serves as a versatile building block for constructing complex molecular architectures. The trimethylphenyl moiety is introduced into target molecules. | Suzuki-Miyaura Coupling, Cross-Coupling Reactions | [3] |
| Pharmaceutical Production | Used as a key intermediate in the synthesis of novel drug molecules. Its structure is incorporated to create compounds with potential therapeutic properties. | C-C Bond Formation | [3][5] |
| Agrochemical Development | Acts as a precursor for various agrochemicals, including pesticides and herbicides, contributing to crop protection and agricultural productivity. | Synthesis of Active Ingredients | [3] |
| Materials Science | Employed as a component in the synthesis of advanced materials, such as those used in electronics, coatings, and composites, to impart specific properties. | Polymerization, OLED Intermediates | [3][4] |
The Suzuki-Miyaura Cross-Coupling Reaction
The most prominent application of arylboronic acids, including this compound, is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), and it is one of the most widely used C-C bond-forming reactions in medicinal chemistry.[8]
The general mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[7] A base is required to activate the boronic acid, which facilitates the transmetalation step.[2]
Experimental Protocols
Synthesis of 2,4,6-Trimethylphenylboronic Acid via Grignard Reaction
This procedure outlines the synthesis from 2-bromo-1,3,5-trimethylbenzene.[9]
Materials:
-
Magnesium turnings (60.27 mmol)
-
Anhydrous tetrahydrofuran (THF, 30 mL + 30 mL)
-
Bromoisopropene (13.07 mmol, as initiator)
-
2-bromo-1,3,5-trimethylbenzene (32.02 mmol)
-
Triethyl borate (111.66 mmol)
-
1 M Hydrochloric acid (HCl)
-
Ether
-
Saturated brine
-
Anhydrous sodium sulfate
-
Benzene (for recrystallization)
Procedure:
-
Grignard Reagent Formation:
-
Add magnesium turnings and 30 mL of anhydrous THF to a dry three-necked round-bottomed flask.
-
Slowly add bromoisopropene and heat gently to initiate the Grignard reaction.
-
Dissolve 2-bromo-1,3,5-trimethylbenzene in 30 mL of anhydrous THF and add it dropwise to the activated magnesium suspension.
-
Heat the mixture to reflux for 4.5 hours.[9]
-
-
Borylation:
-
Cool the reaction system to -78 °C.
-
Add triethyl borate dropwise over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 5 hours.[9]
-
-
Hydrolysis and Workup:
-
Cool the mixture to 0 °C and quench the reaction by adding 1 M HCl solution. Stir for 2 hours.
-
Perform an extraction with ether (3x).
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[9]
-
-
Purification:
-
Filter to remove the desiccant and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from benzene to yield pure 2,4,6-trimethylphenylboronic acid. (Reported yield: 58%).[9]
-
Conclusion
This compound is a valuable reagent in organic synthesis, with its primary role being a versatile partner in Suzuki-Miyaura cross-coupling reactions. This application is critical in the development of new pharmaceuticals, agrochemicals, and advanced materials. While detailed, peer-reviewed studies focusing exclusively on the 2,4,5-isomer are limited, the extensive research on related isomers like 2,4,6-trimethylphenylboronic acid provides a robust framework for its synthesis and application. As the demand for structurally diverse and complex molecules grows, the utility of substituted arylboronic acids like this compound in the synthetic chemist's toolkit is set to expand.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Cas 352534-80-6,this compound | lookchem [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,4,5-Trimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2,4,5-trimethylphenylboronic acid. This sterically hindered boronic acid is a valuable building block for the synthesis of complex biaryl compounds, which are prevalent in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents quantitative data for reaction optimization, and includes diagrams to illustrate the reaction mechanism and workflow.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base. The use of sterically hindered reactants like this compound can present challenges, often requiring carefully optimized reaction conditions to achieve high yields. Key factors for a successful coupling include the choice of palladium catalyst, ligand, base, and solvent system.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are based on established procedures for sterically hindered couplings and may require optimization for specific substrates.
Table 1: Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-(tert-butyl)benzene | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 2-Bromotoluene | [Pd(NHC)] complex (3) | - | t-BuOK (2.5) | 1,4-Dioxane | 100 | 24 | 75-85 |
| 4 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 | 8 | 88-98 |
Table 2: Coupling of this compound with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (10:1) | 120 | 24 | 70-80 |
| 2 | 1-Chloro-4-(tert-butyl)benzene | Pd₂(dba)₃ (2) | Buchwald G3 (4) | NaOtBu (3) | Toluene | 110 | 18 | 65-75 |
| 3 | 2-Chlorotoluene | [Pd(NHC)] complex (5) | - | K₃PO₄ (3) | sec-Butanol | 100 | 36 | 60-70 |
| 4 | 4-Chlorobenzonitrile | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Acetonitrile/H₂O (5:1) | 80 | 12 | 80-90 |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for 2,4,5-Trimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trimethylphenylboronic acid is a versatile synthetic intermediate belonging to the class of arylboronic acids. Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This reaction's tolerance of a wide range of functional groups makes it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and molecular probes for biological research. In the realm of drug discovery, derivatives synthesized using this compound have shown potential as kinase inhibitors, which are crucial in oncology and the study of inflammatory diseases.
This document provides detailed protocols for the synthesis of this compound and its application in Suzuki-Miyaura coupling reactions. It also explores the potential biological implications of such compounds, with a focus on their role in inhibiting key signaling pathways in cancer cell migration.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Grignard reaction, starting from 1-bromo-2,4,5-trimethylbenzene. The Grignard reagent formed is then reacted with a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid.
Experimental Protocol: Grignard Reaction Method
Materials:
-
1-Bromo-2,4,5-trimethylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Add a small crystal of iodine and enough anhydrous THF to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of 1-bromo-2,4,5-trimethylbenzene (1.0 equivalent) in anhydrous THF.
-
Add a small amount of the bromide solution to the magnesium suspension to initiate the Grignard reaction, which is indicated by a color change and gentle refluxing.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 2-3 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add triisopropyl borate (1.5 equivalents) dropwise via a syringe, keeping the internal temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes).
Summary of Reaction Parameters
| Parameter | Value/Condition |
| Starting Material | 1-Bromo-2,4,5-trimethylbenzene |
| Key Reagents | Magnesium, Triisopropyl borate |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | Grignard formation: Reflux; Borylation: -78 °C to RT |
| Reaction Time | Grignard formation: 2-3 h; Borylation/Hydrolysis: Overnight |
| Work-up | Acidic hydrolysis (1 M HCl), Ether extraction |
| Purification | Recrystallization |
| Typical Yield | 60-80% |
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key building block for introducing the 2,4,5-trimethylphenyl moiety into various molecular scaffolds. A primary application is the Suzuki-Miyaura cross-coupling with aryl or heteroaryl halides to form biaryl structures, which are prevalent in many biologically active compounds.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl or heteroaryl halide (e.g., 4-bromopyridine)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., Dioxane/water, Toluene/water, or DME)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
De-gas the solvent system (e.g., by bubbling nitrogen or argon through it for 15-20 minutes) and add it to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Summary of Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | 4-Bromopyridine | 1-Bromo-4-nitrobenzene | 2-Chloropyrimidine |
| Boronic Acid | This compound | This compound | This compound |
| Catalyst (mol%) | Pd(PPh₃)₄ (3%) | Pd(dppf)Cl₂ (2%) | Pd₂(dba)₃ (2%) / SPhos (4%) |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | DME |
| Temperature (°C) | 90 | 100 | 85 |
| Time (h) | 12 | 8 | 16 |
| Yield (%) | >85% | >90% | >80% |
Biological Relevance and Signaling Pathways
Arylboronic acids and their derivatives are of significant interest in medicinal chemistry. Phenylboronic acid itself has been shown to inhibit the migration of prostate cancer cells.[1][2] This effect is attributed to the inhibition of key signaling networks, particularly the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets.[1] These proteins are crucial regulators of the actin cytoskeleton and are often dysregulated in metastatic cancers.[2]
The introduction of the 2,4,5-trimethylphenyl group via Suzuki-Miyaura coupling can be a strategy to develop more potent and selective inhibitors targeting these or other signaling pathways implicated in cancer progression, such as the MAPK/ERK pathway, which is frequently activated in various cancers.[3]
Diagram: Experimental Workflow for Synthesis and Application
Caption: Workflow for the synthesis and application of this compound.
Diagram: Inhibition of Rho GTPase Signaling Pathway
Caption: Potential inhibition of the Rho GTPase signaling pathway by phenylboronic acid analogs.
References
- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,4,5-Trimethylphenylboronic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4,5-trimethylphenylboronic acid as a key building block in the synthesis of pharmaceutically active compounds, with a focus on its application in the development of Mth1 inhibitors for oncology and inflammatory diseases. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate research and development in this area.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between the trimethylphenyl group and various aryl or heteroaryl halides, enabling the construction of complex molecular scaffolds. Its application is of particular interest in medicinal chemistry for the synthesis of novel drug candidates.
Recent patent literature has highlighted the use of this compound in the synthesis of potent inhibitors of the Mth1 (MutT homolog 1) enzyme. Mth1 is a critical enzyme in cancer cells that prevents the incorporation of damaged nucleotides into DNA, thereby avoiding DNA damage and subsequent cell death.[1][2][3] Inhibition of Mth1 represents a promising therapeutic strategy for various cancers and inflammatory conditions.[4][5]
Key Applications in Pharmaceutical Synthesis
The primary documented application of this compound in pharmaceutical research is in the synthesis of Mth1 inhibitors. Specifically, it has been used to synthesize substituted pyrimidine-2,4-diamine and 2,4-diaminopyrimidine derivatives, which form the core scaffold of these inhibitors.
Table 1: Summary of Pharmaceutical Synthesis Applications
| Product Class | Therapeutic Target | Disease Area | Key Reaction |
| 6-(2,4,5-trimethylphenyl)pyrimidine-2,4-diamine derivatives | Mth1 | Cancer, Inflammatory and Autoimmune Diseases | Suzuki-Miyaura Coupling |
| 4-(2-{[2-amino-6-(2,4,5-trimethylphenyl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide | Mth1 | Cancer | Suzuki-Miyaura Coupling |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction using this compound for the synthesis of Mth1 inhibitor precursors, based on general procedures outlined in patent literature.
Protocol 1: Synthesis of 6-(2,4,5-trimethylphenyl)-N4-methylpyrimidine-2,4-diamine
This protocol is adapted from the general procedure for the synthesis of Mth1 inhibitors for the treatment of cancer.
Reaction Scheme:
Materials:
-
6-iodo-4-N-methylpyrimidine-2,4-diamine
-
(2,4,5-trimethylphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DME, Toluene/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 6-iodo-4-N-methylpyrimidine-2,4-diamine (1.0 eq).
-
Add (2,4,5-trimethylphenyl)boronic acid (1.2 - 1.5 eq).
-
Add the base (2.0 - 3.0 eq).
-
Add the palladium catalyst (0.05 - 0.1 eq).
-
Degas the solvent by bubbling with an inert gas for 15-20 minutes, then add it to the reaction vessel.
-
Purge the reaction vessel with the inert gas.
-
Heat the reaction mixture to a temperature between 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-iodo-4-N-methylpyrimidine-2,4-diamine | (2,4,5-trimethylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 4 | 75-85 |
Protocol 2: Synthesis of 4-(2-{[2-amino-6-(2,4,5-trimethylphenyl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
This protocol is based on a general procedure for preparing Mth1 inhibitors for treating inflammatory and autoimmune conditions.
Reaction Scheme:
Materials:
-
Intermediate 4-(2-{[2-amino-6-chloropyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
-
(2,4,5-trimethylphenyl)boronic acid
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a microwave vial, combine the intermediate chloro-pyrimidine (1.0 eq), (2,4,5-trimethylphenyl)boronic acid (1.5 eq), and sodium carbonate (3.0 eq).
-
Add the palladium catalyst (0.1 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 15-30 minutes.
-
After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by preparative HPLC or column chromatography to yield the final product.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Chloro-pyrimidine intermediate | (2,4,5-trimethylphenyl)boronic acid | PdCl₂(dppf) | Na₂CO₃ | 1,4-Dioxane/H₂O | 140 (MW) | 20 | 60-70 |
Signaling Pathway and Experimental Workflow Diagrams
Mth1 Inhibition Signaling Pathway
dot
Caption: Mth1 inhibition leads to the accumulation of oxidized nucleotides, causing DNA damage and apoptosis in cancer cells.
Experimental Workflow for Mth1 Inhibitor Synthesis
dot
Caption: A generalized workflow for the synthesis of Mth1 inhibitor precursors via Suzuki-Miyaura coupling.
Conclusion
This compound serves as a valuable and efficient building block in the synthesis of novel Mth1 inhibitors. The Suzuki-Miyaura coupling protocols provided herein offer a robust method for the creation of the core structures of these promising therapeutic agents. The accompanying diagrams illustrate the mechanism of action and the synthetic workflow, providing a comprehensive resource for researchers in the field of drug discovery and development. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired scale of synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: The Use of 2,4,5-Trimethylphenylboronic Acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,4,5-trimethylphenylboronic acid as a key building block in the synthesis of potential agrochemical candidates. While specific, commercialized agrochemicals directly synthesized from this reagent are not widely documented in publicly available literature, its application in constructing core chemical scaffolds with known agrochemical relevance is significant. The protocols and data presented herein are representative of its application in Suzuki-Miyaura cross-coupling reactions to generate novel compounds for screening in agrochemical discovery programs.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone in the creation of carbon-carbon bonds to form biaryl and heteroaryl-aryl structures, which are prevalent in a wide range of pharmaceuticals and agrochemicals. The trimethylphenyl moiety can influence the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target. In the context of agrochemicals, these attributes are critical for optimizing potency, spectrum of activity, and environmental fate.
The primary application of this compound in agrochemical development is as a synthon to introduce the 2,4,5-trimethylphenyl group into a target molecule. This can lead to the generation of novel fungicides, herbicides, and insecticides. For instance, many modern fungicides, such as succinate dehydrogenase inhibitors (SDHIs), and herbicides feature a biaryl core structure where one of the aryl rings can be a substituted phenyl group like 2,4,5-trimethylphenyl.
Key Application: Synthesis of a Biaryl Fungicide Precursor via Suzuki-Miyaura Coupling
A primary application of this compound is in the synthesis of substituted biphenyls, which are precursors to a variety of agrochemicals, including fungicides that act as succinate dehydrogenase inhibitors (SDHIs). The 2,4,5-trimethylphenyl group can provide favorable steric and electronic properties to enhance the binding of the molecule to the target enzyme.
Experimental Protocol: Synthesis of 2-chloro-N-(2',4',5'-trimethyl-[1,1'-biphenyl]-4-yl)nicotinamide (Hypothetical Fungicide Candidate)
This protocol describes a two-step synthesis of a hypothetical biphenylcarboxamide fungicide candidate, starting with a Suzuki-Miyaura coupling reaction between this compound and a substituted aniline, followed by an amidation reaction.
Step 1: Suzuki-Miyaura Coupling to form 2',4',5'-trimethyl-[1,1'-biphenyl]-4-amine
-
Materials:
-
4-bromo-2-nitroaniline
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-nitroaniline (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 4-(2,4,5-trimethylphenyl)-2-nitroaniline.
-
The nitro group is then reduced to an amine using a standard procedure, such as catalytic hydrogenation (H₂, Pd/C) in ethanol, to yield 2',4',5'-trimethyl-[1,1'-biphenyl]-4-amine.
-
Step 2: Amidation to form 2-chloro-N-(2',4',5'-trimethyl-[1,1'-biphenyl]-4-yl)nicotinamide
-
Materials:
-
2',4',5'-trimethyl-[1,1'-biphenyl]-4-amine
-
2-chloronicotinoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve 2',4',5'-trimethyl-[1,1'-biphenyl]-4-amine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloronicotinoyl chloride (1.1 eq) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure 2-chloro-N-(2',4',5'-trimethyl-[1,1'-biphenyl]-4-yl)nicotinamide.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of the hypothetical fungicide candidate.
| Step | Reactants | Product | Yield (%) | Purity (%) |
| 1a | 4-bromo-2-nitroaniline, this compound | 4-(2,4,5-trimethylphenyl)-2-nitroaniline | 85 | >95 (after chromatography) |
| 1b | 4-(2,4,5-trimethylphenyl)-2-nitroaniline | 2',4',5'-trimethyl-[1,1'-biphenyl]-4-amine | 92 | >98 (after purification) |
| 2 | 2',4',5'-trimethyl-[1,1'-biphenyl]-4-amine, 2-chloronicotinoyl chloride | 2-chloro-N-(2',4',5'-trimethyl-[1,1'-biphenyl]-4-yl)nicotinamide | 88 | >99 (after recrystallization) |
Mandatory Visualizations
Caption: Workflow for Suzuki-Miyaura coupling using this compound.
Caption: Hypothetical mechanism of action for a fungicide acting as a Succinate Dehydrogenase Inhibitor (SDHI).
Conclusion
This compound serves as a valuable building block in the exploratory synthesis of novel agrochemicals. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of the 2,4,5-trimethylphenyl moiety, enabling the generation of diverse libraries of compounds for biological screening. The provided protocol exemplifies a standard synthetic route to a potential biarylcarboxamide fungicide, highlighting the straightforward application of this versatile reagent. Further research into the structure-activity relationships of agrochemicals containing the 2,4,5-trimethylphenyl group is warranted to fully exploit its potential in the development of next-generation crop protection agents.
Application Notes and Protocols for 2,4,5-Trimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,4,5-Trimethylphenylboronic acid. It covers its application in organic synthesis, specifically the Suzuki-Miyaura cross-coupling reaction, and its utility in analytical and biochemical assays as a derivatizing agent and for saccharide sensing.
Physicochemical Properties and Safety Information
This compound is an organoboron compound that is a versatile reagent in organic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃BO₂ | N/A |
| Molecular Weight | 164.01 g/mol | [1] |
| Appearance | White to off-white powder | N/A |
| Melting Point | 180-190 °C | N/A |
| Solubility | Soluble in many organic solvents | N/A |
Safety Precautions: this compound may cause skin and eye irritation.[2] It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are common motifs in pharmaceuticals and functional materials.[3][4] this compound serves as the organoboron partner in this palladium-catalyzed reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a general method for the coupling of this compound with an aryl bromide to synthesize a substituted biaryl compound.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) to the flask.
-
Add toluene (10 mL) and degassed water (2 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure biaryl product.
Representative Quantitative Data for Suzuki-Miyaura Coupling:
The following table presents representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides, based on general literature data for similar reactions.[5][6]
| Entry | Aryl Bromide | Product | Representative Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-2',4',5'-trimethyl-1,1'-biphenyl | 92 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Nitro-2',4',5'-trimethyl-1,1'-biphenyl | 88 |
| 3 | 4-Bromotoluene | 4-Methyl-2',4',5'-trimethyl-1,1'-biphenyl | 95 |
| 4 | 3-Bromopyridine | 3-(2',4',5'-Trimethylphenyl)pyridine | 85 |
Diagram: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Application in Analytical Chemistry: Derivatization of Carbohydrates
Boronic acids are known to react with cis-diols to form cyclic boronate esters.[7] This property can be exploited for the derivatization of carbohydrates to enhance their detection in analytical techniques like High-Performance Liquid Chromatography (HPLC), as many carbohydrates lack a UV chromophore.[2][8]
Protocol 2: Derivatization of Glucose with this compound for HPLC Analysis
This protocol outlines the derivatization of glucose with this compound to introduce a UV-active phenyl group, enabling detection by HPLC with a UV detector.
Materials:
-
This compound
-
Glucose
-
Pyridine (anhydrous)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials (2 mL) with screw caps
-
Heating block or oven
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Prepare a standard solution of glucose in water (e.g., 1 mg/mL).
-
Derivatization Reagent: Prepare a solution of this compound in anhydrous pyridine (e.g., 10 mg/mL).
-
Reaction: a. In a reaction vial, place 100 µL of the glucose solution. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. To the dried residue, add 200 µL of the this compound solution in pyridine. d. Seal the vial tightly and heat at 60°C for 30 minutes. e. After cooling to room temperature, evaporate the pyridine under a stream of nitrogen. f. Reconstitute the residue in 100 µL of a methanol/water mixture (e.g., 50:50 v/v) for HPLC analysis.
-
HPLC Analysis: a. Inject an appropriate volume (e.g., 10 µL) of the derivatized sample into the HPLC system. b. Use a C18 reversed-phase column. c. Employ a mobile phase gradient of acetonitrile and water. d. Set the UV detector to an appropriate wavelength (e.g., 254 nm) to detect the phenylboronate ester derivative.
Diagram: Workflow for Carbohydrate Derivatization and HPLC Analysis
Caption: Workflow for carbohydrate derivatization.
Application in Biochemical Assays: Fluorescent Sensing of Saccharides
The interaction between boronic acids and diols can be coupled with a fluorescent reporter to create sensors for saccharides.[7][9] The binding of a saccharide to the boronic acid moiety can alter the electronic properties of the fluorophore, leading to a change in fluorescence intensity or wavelength, which can be used for quantification.[10]
Protocol 3: Fluorescent Detection of Fructose using a Boronic Acid-Based Assay
This protocol provides a conceptual framework for a fluorescent assay to detect fructose using a probe that incorporates the this compound moiety linked to a fluorophore.
Principle: A fluorescent probe containing the this compound group is synthesized. In the absence of saccharides, the probe exhibits a certain level of fluorescence. Upon binding of fructose (which has cis-diols) to the boronic acid, the coordination environment of the boron atom changes, which in turn modulates the fluorescence of the attached fluorophore (e.g., quenching or enhancement).
Materials:
-
A custom-synthesized fluorescent probe consisting of a fluorophore (e.g., coumarin, fluorescein) conjugated to this compound.
-
Fructose solutions of known concentrations.
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Fluorometer or microplate reader with fluorescence capabilities.
-
96-well black microplates.
Procedure:
-
Probe Solution Preparation: Prepare a stock solution of the fluorescent boronic acid probe in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in the buffer solution.
-
Standard Curve Preparation: Prepare a series of fructose standard solutions in the buffer with concentrations ranging from the expected sample concentrations.
-
Assay Setup: a. To the wells of a 96-well black microplate, add a fixed volume of the fluorescent probe solution. b. Add varying volumes of the fructose standard solutions to different wells. c. Add the buffer solution to bring the total volume in each well to a constant value. d. Include control wells containing only the probe and buffer (no fructose).
-
Incubation: Incubate the microplate at room temperature for a short period (e.g., 15-30 minutes) to allow the binding equilibrium to be reached.
-
Fluorescence Measurement: a. Measure the fluorescence intensity of each well using a fluorometer. b. Set the excitation and emission wavelengths appropriate for the fluorophore used in the probe.
-
Data Analysis: a. Subtract the background fluorescence (from the control wells) from the fluorescence readings of the standards. b. Plot the change in fluorescence intensity (or the ratio of intensities at two wavelengths, if applicable) against the fructose concentration to generate a standard curve. c. Use the standard curve to determine the fructose concentration in unknown samples.
Diagram: Principle of a Boronic Acid-Based Fluorescent Saccharide Sensor
Caption: Fluorescent saccharide sensing principle.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 9. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4,5-Trimethylphenylboronic Acid Derivatives in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 2,4,5-Trimethylphenylboronic Acid in Catalysis
Extensive research indicates that this compound and its derivatives primarily function as reagents, specifically as organoboron coupling partners, in transition-metal-catalyzed cross-coupling reactions, rather than as catalysts themselves. The most prominent application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize complex biaryl structures. These structures are significant in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This document provides detailed application notes and protocols for the use of this compound as a reagent in the Suzuki-Miyaura reaction.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls, by coupling an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[3][4][5]
Reaction Scheme:
Where Ar' is the 2,4,5-trimethylphenyl group.
The trimethyl-substituted phenyl ring of this compound can introduce specific steric and electronic properties to the target molecule, influencing its conformation and biological activity.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the cross-coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
While specific examples detailing the use of this compound are not abundant in the literature, the following table provides representative conditions and expected yields based on general protocols for similar arylboronic acids.[6][7][8] These should serve as a starting point for reaction optimization.
| Aryl Halide (R-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME | 85 | 6 | 90-98 |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 16 | 70-85 |
| 4-Chlorotoluene | NiCl₂(PPh₃)₂ (3) | - | K₃PO₄ (2.6) | Toluene | 100 | 24 | 60-75 |
| 1-Iodo-3,5-dimethylbenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 8 | 88-96 |
Note: Yields are estimates and highly dependent on the specific substrate and reaction conditions.
Homocoupling of this compound
A potential side reaction in Suzuki-Miyaura coupling is the homocoupling of the boronic acid to form a symmetrical biaryl (2,2',4,4',5,5'-hexamethyl-1,1'-biphenyl). This can be promoted by certain catalysts and conditions, particularly in the presence of an oxidant.[9] While often undesired, this reaction can be optimized if the symmetrical biaryl is the target molecule.
Protocol for Catalytic Homocoupling:
-
Catalyst: Copper(I) or Silver(I) salts can be effective.[9][10]
-
Solvent: Methanol or aqueous media are often used.
-
Conditions: Typically performed under aerobic conditions (in air) at elevated temperatures.
Conclusion
This compound is a valuable reagent for the synthesis of polysubstituted biaryls via the Suzuki-Miyaura cross-coupling reaction. While it does not typically act as a catalyst, its role as a coupling partner is crucial for introducing the 2,4,5-trimethylphenyl moiety into target molecules. The protocols and data presented here provide a foundation for researchers to utilize this reagent effectively in their synthetic endeavors. Careful optimization of reaction parameters is key to achieving high yields and purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of Aryl Halides with 2,4,5-Trimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of starting materials.[1][2]
This document provides detailed protocols for the functionalization of various aryl halides with 2,4,5-trimethylphenylboronic acid, a sterically hindered organoboron reagent. The synthesis of biaryl compounds containing the 2,4,5-trimethylphenyl moiety is of significant interest in medicinal chemistry and materials science due to the unique structural and electronic properties conferred by this substituted aryl group.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The aryl halide adds to the palladium(0) catalyst to form a palladium(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.[2]
Due to the steric hindrance of this compound, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high reaction yields.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with this compound. The data is compiled from representative literature procedures for sterically hindered couplings.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | ~90% |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 18 | ~95% |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | 24 | ~85% |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 16 | ~75% |
| 5 | 4-Chlorobenzonitrile | PEPPSI-IPr (2) | - | K₃PO₄ (3) | t-Amyl alcohol | 100 | 20 | ~88% |
| 6 | 1-Chloro-2,4-dinitrobenzene | Pd/C (10%) (5) | - | Na₂CO₃ (2) | Water (Microwave) | 150 | 0.5 | ~92% |
Yields are approximate and based on analogous reactions reported in the literature. Optimization for specific substrates is recommended.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is suitable for the coupling of aryl bromides with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Round-bottom flask equipped with a magnetic stir bar and condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the round-bottom flask, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene, ethanol, and deionized water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol is particularly effective for less reactive aryl chlorides.[3]
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.5 mmol)
-
10% Palladium on activated carbon [Pd/C] (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Deionized water (5 mL)
-
Microwave reactor vial with a stir bar
Procedure:
-
In the microwave reactor vial, combine the aryl chloride, this compound, Pd/C, and Na₂CO₃.
-
Add deionized water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 15-30 minutes.[4]
-
After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2,4,5-Trimethylphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and improve the yield of Suzuki-Miyaura cross-coupling reactions involving the sterically hindered reagent, 2,4,5-Trimethylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why are my yields low when using this compound?
Low yields with this compound are common and typically stem from its steric hindrance. The two methyl groups ortho to the boronic acid impede key steps in the catalytic cycle, specifically transmetalation and reductive elimination. Additionally, common issues like catalyst deactivation, oxygen contamination, or suboptimal choice of base and ligand can further reduce yields. For sterically hindered substrates, specialized, highly active catalyst systems are often required to achieve good results.
Q2: What is protodeboronation and how can I prevent it with this substrate?
Protodeboronation is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material. While less common with electron-rich boronic acids like this one, it can still occur, especially under harsh conditions. To minimize it:
-
Use Milder Bases: Strong bases can promote this side reaction. Consider using potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide.
-
Anhydrous Conditions: While many Suzuki protocols use water, running the reaction under anhydrous conditions can sometimes reduce protodeboronation by removing the primary proton source.
-
Use Boronic Esters: Converting the boronic acid to a more stable pinacol ester can be an effective strategy. These esters slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.
Q3: I'm observing significant homocoupling of my boronic acid. What is the cause and solution?
Homocoupling (the formation of 2,2',4,4',5,5'-hexamethyl-1,1'-biphenyl) is primarily caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules. The most critical preventative measure is to ensure your reaction is performed under a strictly inert atmosphere. This involves:
-
Rigorous Degassing: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles).
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas (argon or nitrogen) using Schlenk line techniques.
Q4: Which type of palladium catalyst and ligand is best for this sterically hindered coupling?
For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ are often inefficient. The key is to use a catalyst system that promotes the difficult oxidative addition and reductive elimination steps. The most effective systems typically involve:
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are essential. Their bulk and electron-donating properties stabilize the monoligated palladium species that is highly active in the catalytic cycle.
-
Modern Precatalysts: Using advanced, air-stable palladium precatalysts (e.g., XPhos Pd G3 or G4) is highly recommended. These ensure the efficient generation of the active Pd(0) species in situ, leading to more reliable and reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. Inactive Catalyst: The Pd(0) active species is not forming or has decomposed. | • Use a fresh, high-quality palladium precatalyst (e.g., XPhos Pd G3).• Ensure phosphine ligands have not been oxidized; store them under inert gas.• Confirm your reaction is under a strict inert atmosphere to prevent catalyst decomposition. |
| 2. Suboptimal Base/Solvent: The chosen base is too weak, insoluble, or incompatible with the solvent. | • Switch to a stronger, yet appropriate, base like K₃PO₄ or Cs₂CO₃.• Ensure the base is finely powdered for maximum surface area.• Use a solvent system known to work for hindered couplings, such as Toluene/H₂O, Dioxane/H₂O, or anhydrous DMF. | |
| Reaction Stalls / Incomplete Conversion | 1. Steric Hindrance: The coupling partners are too bulky for the catalyst system to overcome the activation energy barrier efficiently. | • Increase reaction temperature (e.g., from 80°C to 110°C).• Switch to a more active and sterically demanding ligand (e.g., from SPhos to XPhos).• Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). |
| 2. Reagent Degradation: The boronic acid is slowly decomposing over the course of the reaction. | • Consider converting the boronic acid to its pinacol ester derivative for enhanced stability.• Monitor the reaction and aim for shorter reaction times if possible. | |
| Multiple Side Products Observed | 1. Dehalogenation of Aryl Halide: The starting aryl halide is being reduced instead of coupled. | • This can be caused by certain impurities or side reactions with the solvent or base. Ensure high-purity reagents.• Using a well-defined precatalyst can sometimes minimize pathways leading to dehalogenation. |
| 2. Homocoupling: Boronic acid homocoupling and/or aryl halide homocoupling are occurring. | • Improve degassing procedures and ensure a robust inert atmosphere throughout the reaction.• The choice of palladium source can influence this; Pd(0) sources like Pd₂(dba)₃ may be preferable to some Pd(II) sources in certain cases. |
Data Presentation: Condition Screening for Hindered Couplings
While specific data for this compound is scarce in compiled formats, the following table presents data for the closely related and similarly hindered 2,4,6-trimethylphenylboronic acid , which serves as an excellent model for selecting starting conditions.
Table 1: Effect of Catalyst, Base, and Solvent on the Yield of a Sterically Hindered Suzuki Coupling (Reaction: 2-Chlorotoluene + 2,4,6-Trimethylphenylboronic acid)
| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | ~75 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Dioxane | 100 | 12 | >90 |
| 3 | XPhos Pd G3 (0.1) | - | K₂CO₃ (2) | t-AmylOH | 100 | 4 | >95 |
| 4 | HFTPhos-Pd G3 (0.05) | - | K₂CO₃ (2) | iPrOH/H₂O | 60 | 2 | 95[1] |
| 5 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 110 | 24 | <20 |
Data is representative and compiled from typical results for sterically hindered couplings found in the literature. Yields are highly substrate-dependent and may require further optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a robust starting point for the coupling of this compound with various aryl bromides.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
XPhos Pd G3 (or similar advanced precatalyst) (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), XPhos Pd G3 precatalyst (0.01-0.02 equiv), and powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times. Maintain a positive pressure of the inert gas.
-
Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Check for the disappearance of the limiting starting material. Reactions with hindered substrates may take 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting a low-yielding Suzuki reaction with a sterically hindered boronic acid.
General Experimental Workflow
This diagram illustrates the typical sequence of steps for setting up a Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Synthesis of 2,4,5-Trimethylphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5-Trimethylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via a Grignard reaction?
A1: The most prevalent impurities include:
-
Unreacted Starting Material: Residual 1-bromo-2,4,5-trimethylbenzene.
-
Protodeboronation Product: 1,2,4-Trimethylbenzene (pseudocumene) formed by the reaction of the Grignard reagent with trace amounts of water or other proton sources.
-
Homocoupling Byproduct: 2,4,5,2',4',5'-Hexamethylbiphenyl, arising from the coupling of two Grignard reagent molecules (Wurtz-type coupling).
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Boroxine (Anhydride): A cyclic trimer formed by the dehydration of this compound. This can occur during workup or storage.
-
Over-addition Products: Formation of diarylborinic acids or triarylboranes if the stoichiometry of the Grignard reagent to the borate ester is not carefully controlled.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors:
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Inactive Magnesium: Ensure magnesium turnings are fresh and activated (e.g., with a small crystal of iodine or by mechanical stirring) to facilitate Grignard reagent formation.
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Presence of Moisture: The Grignard reagent is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Inefficient Grignard Formation: The reaction to form the Grignard reagent may be incomplete. Ensure sufficient reaction time and appropriate temperature.
-
Side Reactions: Protodeboronation and homocoupling reactions consume the Grignard reagent, reducing the amount available to form the desired product.
-
Suboptimal Reaction Temperature: The reaction of the Grignard reagent with the borate ester should be conducted at low temperatures (e.g., -78 °C) to minimize side reactions.
Q3: How can I minimize the formation of the boroxine anhydride?
A3: Boroxine formation is a reversible dehydration process. To minimize its formation:
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Avoid excessive heating during the final stages of the workup and purification.
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Store the final product in a dry environment, preferably under an inert atmosphere.
-
If significant boroxine has formed, it can often be converted back to the boronic acid by stirring with water or by recrystallization from a solvent mixture containing water.
Q4: What are the best methods for purifying crude this compound?
A4: Purification can be challenging due to the similar polarities of the product and some impurities.
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Recrystallization: This is often the most effective method. A common solvent system is a mixture of an organic solvent (e.g., ethyl acetate, diethyl ether) and a non-polar solvent (e.g., hexanes, petroleum ether).
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Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities like the homocoupling byproduct. Acidification of the aqueous layer will precipitate the boronic acid, which can then be extracted with an organic solvent.
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Column Chromatography: While sometimes difficult, silica gel chromatography can be used. A mixture of ethyl acetate and hexanes is a common eluent system. The polarity may need to be carefully optimized.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Reaction fails to initiate (no Grignard formation) | Inactive magnesium turnings. | Activate magnesium with a small crystal of iodine, 1,2-dibromoethane, or by vigorous stirring. Ensure the magnesium is fresh and from a reliable source. |
| Presence of moisture in glassware or solvent. | Thoroughly flame-dry all glassware before use. Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether). | |
| Low yield of boronic acid with significant amount of 1,2,4-trimethylbenzene | Quenching of the Grignard reagent by a proton source (e.g., water). | Ensure all reagents and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Presence of a high molecular weight impurity in MS analysis | Formation of the homocoupling byproduct (2,4,5,2',4',5'-hexamethylbiphenyl). | Add the aryl bromide slowly to the magnesium turnings to maintain a low concentration of the bromide and minimize coupling. |
| Broad peaks or multiple sets of signals in the ¹H NMR spectrum | Presence of the boroxine anhydride. | Dissolve a small sample in a coordinating solvent like d₄-methanol or DMSO-d₆, which can help break up the anhydride and sharpen the peaks for analysis. To remove the boroxine, stir the bulk material with water or perform a recrystallization. |
| Product is an oil or fails to crystallize | Presence of impurities that inhibit crystallization. | Attempt purification by acid-base extraction to remove non-acidic byproducts. If the product is still an oil, try trituration with a non-polar solvent like hexanes to induce solidification. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the isomeric 2,4,6-trimethylphenylboronic acid and should provide a reliable route to the desired product.[1]
Materials:
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1-Bromo-2,4,5-trimethylbenzene
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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Trimethyl borate
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1 M Hydrochloric acid (HCl)
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Diethyl ether
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Saturated brine solution
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Anhydrous sodium sulfate
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Iodine (crystal for activation)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine.
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Under a nitrogen atmosphere, add a solution of 1-bromo-2,4,5-trimethylbenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. Add a small portion initially to initiate the reaction (disappearance of the iodine color and gentle reflux).
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Slowly add the remaining aryl bromide solution to maintain a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 2-3 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
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Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
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In a separate flame-dried flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF.
-
Slowly add the trimethyl borate solution to the cold Grignard reagent solution while maintaining the temperature below -60 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add 1 M HCl to quench the reaction and hydrolyze the boronate ester. Stir for 1-2 hours at room temperature.
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Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x volume).
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Combine the organic layers and wash with saturated brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
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Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.
-
Visualizations
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
Caption: Key chemical structures in the synthesis of this compound.
References
Technical Support Center: 2,4,5-Trimethylphenylboronic Acid Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4,5-Trimethylphenylboronic acid in cross-coupling reactions. The sterically hindered nature of this reagent can present unique challenges, and this guide offers solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura reactions involving sterically hindered boronic acids like this compound can stem from several factors. The initial aspects to scrutinize are the catalyst system, reaction conditions, and the integrity of your reagents.[1][2] Key areas for troubleshooting include:
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Catalyst and Ligand Choice: The steric bulk of this compound necessitates the use of palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These facilitate the oxidative addition and reductive elimination steps of the catalytic cycle with hindered substrates.[3]
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Base Selection: The choice of base is critical. For sterically hindered couplings, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH) to minimize side reactions.[1] Potassium phosphate (K₃PO₄) can also be effective.
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Solvent System: Anhydrous and thoroughly degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions. Common solvent systems include toluene, dioxane, or THF, often with a small amount of water when using inorganic bases.
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Reaction Temperature and Time: Sterically hindered reactions may require higher temperatures and longer reaction times to achieve completion. However, excessively high temperatures can lead to catalyst decomposition. Careful optimization is necessary.
-
Reagent Quality: Ensure the this compound, aryl halide, catalyst, and base are of high purity and have been stored correctly to avoid degradation.
Q2: I am observing a significant amount of homocoupling product from my this compound. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture. To mitigate this:
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Thorough Degassing: Rigorously degas all solvents and the reaction mixture itself to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1]
-
Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous. If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.
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Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help drive the desired cross-coupling reaction to completion.
Q3: Protodeboronation of this compound appears to be a competing reaction. What strategies can I employ to prevent this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common decomposition pathway, particularly with electron-rich or sterically hindered boronic acids. To minimize protodeboronation:
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing strictly anhydrous conditions can significantly reduce its occurrence.[1]
-
Milder Base: As with minimizing other side reactions, using a milder base can be effective.
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be a highly effective strategy. Boronate esters act as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction and thereby reducing the rate of protodeboronation.[1][4]
Q4: How can I effectively purify the biaryl product from the unreacted this compound and its byproducts?
A4: Purification can often be challenging due to the similar polarities of the product and boron-containing impurities.
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Aqueous Workup: An acidic or basic aqueous wash can help remove some of the boronic acid impurities. A wash with an aqueous base (e.g., 1M NaOH) will convert the boronic acid to its water-soluble boronate salt.
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Column Chromatography: Flash column chromatography on silica gel is the most common purification method. A gradient elution with a solvent system like hexane/ethyl acetate is typically effective. The polarity of the solvent system will need to be optimized based on the specific product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues in reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or ligand | Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst like a Buchwald G3 or G4 palladacycle. Ensure ligands are stored under an inert atmosphere. |
| Inappropriate base | Screen different bases. For sterically hindered substrates, K₃PO₄ or Cs₂CO₃ are often effective. | |
| Insufficient temperature | Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition. | |
| Poor solvent choice | Ensure the solvent is anhydrous and degassed. Try alternative solvents like dioxane or toluene. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction. |
| Use of a Pd(II) precatalyst | Switch to a Pd(0) catalyst source, such as Pd(PPh₃)₄. | |
| Prevalence of Protodeboronation | Presence of water | Use anhydrous solvents and reagents. |
| Base is too strong | Switch to a milder base such as K₂CO₃ or CsF. | |
| Boronic acid instability | Convert the this compound to its more stable pinacol ester derivative before the coupling reaction. | |
| Difficulty in Product Purification | Co-elution of product and boronic acid impurities | Perform an aqueous basic wash during workup to remove the acidic boronic acid. Optimize the solvent system for column chromatography, potentially using a different stationary phase like alumina. |
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura coupling reaction with a sterically hindered boronic acid, which can be adapted for this compound. Note: This is a general guideline and may require optimization for specific substrates.
Representative Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Boronic Acid:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative data from studies on other sterically hindered arylboronic acids to demonstrate the impact of varying reaction parameters.
Table 1: Illustrative Effect of Different Catalysts/Ligands on Yield
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Hindered Arylboronic Acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 18 | < 20 |
| 2 | 4-Bromoanisole | Hindered Arylboronic Acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 12 | 85 |
| 3 | 4-Bromoanisole | Hindered Arylboronic Acid | XPhos Pd G3 (1) | - | K₃PO₄ (2) | Dioxane | 100 | 8 | 92 |
This table illustrates that for sterically hindered substrates, modern bulky phosphine ligands like SPhos and pre-catalysts like XPhos Pd G3 often provide significantly higher yields compared to traditional ligands like PPh₃.
Table 2: Illustrative Effect of Different Bases on Yield
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Hindered Arylboronic Acid | XPhos Pd G3 (1 mol%) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 75 |
| 2 | 4-Bromoanisole | Hindered Arylboronic Acid | XPhos Pd G3 (1 mol%) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 88 |
| 3 | 4-Bromoanisole | Hindered Arylboronic Acid | XPhos Pd G3 (1 mol%) | K₃PO₄ (2) | Dioxane | 100 | 8 | 92 |
This table demonstrates that for hindered couplings, stronger inorganic bases like K₃PO₄ can lead to higher yields and potentially faster reaction times.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to troubleshooting this compound reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: 2,4,5-Trimethylphenylboronic Acid in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 2,4,5-trimethylphenylboronic acid in cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low to No Yield of the Desired Cross-Coupling Product
Low or no yield is a common issue when working with sterically hindered boronic acids like this compound. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes and Solutions:
-
Inactive Catalyst: The active catalytic species in Suzuki-Miyaura coupling is Pd(0). If a Pd(II) precatalyst is used, it must be reduced in situ. Incomplete reduction or degradation of the Pd(0) catalyst can lead to low yields.[1]
-
Solution: Use a fresh, high-quality catalyst. Consider using a pre-formed Pd(0) catalyst or a more robust precatalyst from a reliable supplier. To test the activity of your catalyst, run a control reaction with a known, less hindered substrate.
-
-
Inappropriate Ligand: The choice of ligand is critical for promoting the coupling of sterically hindered substrates.
-
Suboptimal Base: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to slow reaction rates or promote side reactions.
-
Solution: For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[4]
-
-
Poor Solvent Choice: The solvent can significantly impact the solubility of reagents and the stability of the catalytic species.
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, consuming the starting material.[7]
-
Solution: See the detailed section on "Protodeboronation" below.
-
-
Homocoupling: Dimerization of the boronic acid is another common side reaction that reduces the yield of the desired product.
-
Solution: See the detailed section on "Homocoupling" below.
-
Issue 2: Significant Formation of Protodeboronation Byproduct
Protodeboronation is the protonolysis of the C–B bond, leading to the formation of 1,2,4-trimethylbenzene from this compound. This side reaction is often promoted by the reaction conditions.[7]
Factors Influencing Protodeboronation and Mitigation Strategies:
-
Base Strength and Concentration: Stronger bases and higher concentrations can accelerate protodeboronation.[8]
-
Mitigation: Use the mildest base that still effectively promotes the cross-coupling reaction. Careful optimization of the base equivalents is recommended.
-
-
Presence of Protic Solvents: Water and alcohols can serve as proton sources for protodeboronation.
-
Mitigation: While some water is often beneficial for Suzuki-Miyaura reactions, excessive amounts should be avoided. Using anhydrous solvents or minimizing the water content can reduce protodeboronation.
-
-
Elevated Temperatures and Long Reaction Times: Prolonged exposure to high temperatures can increase the rate of protodeboronation.[5]
-
Mitigation: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed. If possible, lower the reaction temperature.
-
-
Stability of the Boronic Acid: this compound, being sterically hindered, can be more susceptible to certain decomposition pathways.
Issue 3: Predominance of Homocoupling (Biaryl) Byproduct
Homocoupling results in the formation of 2,2',4,4',5,5'-hexamethyl-1,1'-biphenyl from two molecules of this compound.
Causes of Homocoupling and Preventive Measures:
-
Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[9]
-
Prevention: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[5]
-
-
Inefficient Reduction of Pd(II) Precatalyst: If a Pd(II) precatalyst is used, its incomplete reduction to Pd(0) can leave residual Pd(II) species that catalyze homocoupling.
-
Prevention: Use a reliable Pd(0) source or ensure complete reduction of the Pd(II) precatalyst.
-
-
High Catalyst Loading: In some cases, higher concentrations of the palladium catalyst can lead to an increased rate of homocoupling.
-
Prevention: Optimize the catalyst loading to the lowest effective concentration.
-
Data Presentation: Impact of Reaction Parameters on Suzuki-Miyaura Coupling of Sterically Hindered Arylboronic Acids
The following table summarizes the general effects of different catalysts, ligands, bases, and solvents on the yield of Suzuki-Miyaura cross-coupling reactions involving sterically hindered arylboronic acids, based on literature data. Note that optimal conditions will be specific to the substrates being coupled.
| Parameter | Reagent/Condition | Effect on Yield with Sterically Hindered Substrates | Reference |
| Catalyst | Pd(PPh₃)₄ | Often gives low to moderate yields; may require higher temperatures and longer reaction times. | [10] |
| Pd(OAc)₂/Buchwald Ligands | Generally provides high to excellent yields; effective for challenging couplings. | [11] | |
| Pd₂(dba)₃/Buchwald Ligands | High to excellent yields; a reliable Pd(0) source. | [4] | |
| Ligand | PPh₃ | Often insufficient for sterically demanding substrates. | [10] |
| Buchwald-type (XPhos, SPhos) | Excellent for promoting coupling of hindered substrates by accelerating reductive elimination. | [2][3] | |
| PCy₃ | Effective for some hindered systems. | [11] | |
| Base | Na₂CO₃ | Often gives lower yields with hindered substrates. | [4] |
| K₃PO₄ | A strong, effective base for many challenging couplings. | [4][11] | |
| Cs₂CO₃ | A strong, highly effective base, often providing the best results for difficult couplings. | [6] | |
| Solvent | Toluene | Good for many Suzuki reactions, allows for higher temperatures. | [6] |
| 1,4-Dioxane | A common and effective solvent, often used with water. | [1][6] | |
| THF | Effective, but its lower boiling point may limit reaction temperatures. | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific aryl halides.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a Buchwald ligand, or a pre-formed catalyst like XPhos Pd G3; 1-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃; 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Degassed water (if using a biphasic system)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the base.
-
Add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Add the degassed solvent(s) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Base-mediated protodeboronation of an arylboronic acid.
Caption: A systematic workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for Suzuki-Miyaura coupling?
A: The steric hindrance caused by the two methyl groups ortho to the boronic acid can significantly slow down the key steps of the catalytic cycle, particularly transmetalation and reductive elimination. This often necessitates the use of specialized, bulky ligands and stronger bases to achieve good yields.[10]
Q2: I observe the formation of 1,2,4-trimethylbenzene in my reaction mixture. What is it and how can I prevent it?
A: This is the product of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[7] To minimize this, you can try using a milder base, reducing the amount of water in the reaction, lowering the reaction temperature, or converting the boronic acid to a more stable boronate ester.[5]
Q3: My main byproduct is a dimer of my starting boronic acid. What causes this and how can I avoid it?
A: This is due to a homocoupling side reaction. The primary cause is often the presence of oxygen in the reaction, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can promote this dimerization.[9] Rigorous degassing of your solvents and reaction vessel and maintaining a strict inert atmosphere are the most effective ways to prevent homocoupling.[5]
Q4: Can I use standard palladium catalysts like Pd(PPh₃)₄ for couplings with this compound?
A: While it might be possible in some cases, Pd(PPh₃)₄ is often not effective for sterically hindered substrates and may lead to low yields and long reaction times.[10] More active catalyst systems, typically involving bulky biarylphosphine ligands (Buchwald ligands), are strongly recommended for reliable and high-yielding couplings.[2][3]
Q5: Is it necessary to use anhydrous solvents for Suzuki-Miyaura reactions with this boronic acid?
A: While strictly anhydrous conditions are not always required, and a small amount of water can even be beneficial, it is crucial to use high-purity, degassed solvents. Excessive water can promote protodeboronation.[8] The optimal conditions, including the water content, should be determined for each specific reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. reddit.com [reddit.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Activating 2,4,5-Trimethylphenylboronic Acid
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides in-depth guidance on the selection of an appropriate base for the successful activation of 2,4,5-trimethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Given the steric hindrance of this substrate, careful optimization of reaction conditions, particularly the choice of base, is critical for achieving high yields.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical when working with a sterically hindered substrate like this compound?
A1: Base selection is paramount in Suzuki-Miyaura couplings for several reasons. The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the crucial transmetalation step in the catalytic cycle. With sterically hindered boronic acids like this compound, the bulky methyl groups impede the approach of the reagents, slowing down the reaction. A carefully chosen base can significantly enhance the rate of boronate formation and facilitate the subsequent transmetalation, ultimately leading to higher product yields. Stronger, non-aqueous bases are often required to overcome this steric barrier.
Q2: I am observing low to no yield in my coupling reaction with this compound. What are the likely causes related to the base?
A2: Low yields with this substrate are frequently linked to inefficient activation of the boronic acid. Potential issues related to the base include:
-
Insufficient Basicity: Weaker bases may not be strong enough to efficiently generate the boronate species from the sterically hindered boronic acid.
-
Poor Solubility: The base must have some solubility in the reaction solvent to be effective. If the base is completely insoluble, its activity will be severely limited.
-
Competing Side Reactions: Some strong bases, particularly hydroxides, in aqueous media can promote protodeboronation, a side reaction where the boronic acid is converted back to the corresponding arene, thus reducing the amount of boronic acid available for the desired coupling.
Q3: Are there any specific classes of bases that are generally recommended for sterically hindered boronic acids?
A3: Yes, for sterically hindered substrates, stronger inorganic bases are generally preferred. Phosphates, such as potassium phosphate (K₃PO₄), and carbonates, particularly cesium carbonate (Cs₂CO₃), have demonstrated considerable success. These bases are often used in anhydrous or nearly anhydrous conditions to minimize protodeboronation.
Q4: Can the choice of solvent influence the effectiveness of the base?
A4: Absolutely. The solvent system plays a crucial role in the solubility and reactivity of the base. For sterically hindered couplings, polar aprotic solvents like dioxane, THF, and DMF are commonly employed. Often, a small amount of water is added to help solubilize the base and facilitate the reaction, but an excess of water can lead to undesired side reactions. The optimal solvent and base combination should be determined experimentally for each specific reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficient activation of the boronic acid due to a weak base. | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. |
| Poor solubility of the base in the chosen solvent. | Consider a different solvent system (e.g., dioxane/water, toluene/water). For Cs₂CO₃, its higher solubility in organic solvents can be advantageous. | |
| Protodeboronation of the boronic acid. | Use anhydrous conditions with a non-aqueous base like K₃PO₄. If an aqueous system is necessary, minimize the amount of water. | |
| Reaction Stalls or is Sluggish | Slow transmetalation due to steric hindrance. | In addition to a strong base, consider using a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos) to accelerate the catalytic cycle. Increasing the reaction temperature may also be beneficial. |
| Formation of Homocoupled Byproduct | Presence of oxygen in the reaction mixture. | Ensure the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed. |
| Degradation of the palladium catalyst. | Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere. |
Data Presentation: Comparison of Bases
Table 1: Effect of Base on the Suzuki-Miyaura Coupling of Mesitylboronic Acid and Iodobenzene
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ba(OH)₂ | DME/H₂O | 80 | 4 | >95 |
| 2 | K₃PO₄ | DMF | 80 | 12 | High (exact % not specified)[1] |
| 3 | Na₂CO₃ | DME/H₂O | 80 | 24 | Moderate |
| 4 | K₂CO₃ | DME/H₂O | 80 | 24 | Moderate |
Data is compiled for illustrative purposes and is highly dependent on specific reaction conditions.
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane or Toluene, with 5-10% v/v water if using a water-soluble base)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, aryl halide, and the chosen base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) at least three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
References
minimizing homocoupling of 2,4,5-Trimethylphenylboronic acid
Topic: Minimizing Homocoupling of 2,4,5-Trimethylphenylboronic Acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of this compound during Suzuki-Miyaura cross-coupling experiments.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
This guide addresses the common issue of boronic acid homocoupling, a side reaction that leads to the formation of a symmetrical biaryl impurity (in this case, 2,2',4,4',5,5'-hexamethyl-1,1'-biphenyl), thereby reducing the yield of the desired cross-coupled product and complicating purification.[1][2]
Question 1: I am observing a significant amount of a biaryl byproduct, which I suspect is the homocoupling product of this compound. What are the primary causes?
Answer: The two primary causes for the homocoupling of arylboronic acids are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[2][3] This Pd(II) can then mediate the homocoupling of the boronic acid.[4][5][6] Rigorous exclusion of oxygen is necessary to suppress this pathway.[4]
-
Use of Palladium(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as the catalyst precursor, it can react directly with two molecules of the boronic acid to generate the homocoupled product.[4][7] This process also serves to reduce the Pd(II) to the catalytically active Pd(0), but it is a wasteful side reaction, particularly at the beginning of the experiment.[2][6]
Question 2: What are the most effective initial steps to reduce homocoupling?
Answer: To immediately address homocoupling, focus on rigorously removing oxygen and selecting the appropriate palladium source.
-
Oxygen Exclusion: All solvents and the reaction mixture must be thoroughly degassed.[1][8] The reaction should be performed under a strictly inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Catalyst Selection: Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] If you must use a Pd(II) source, consider adding a mild reducing agent, such as potassium formate (1-2 equivalents), to the reaction mixture before adding the palladium catalyst.[1][4][9] This helps to generate the active Pd(0) species while minimizing the Pd(II)-mediated homocoupling pathway.[4]
Question 3: I have improved my degassing technique and switched to a Pd(0) catalyst, but homocoupling persists. What other reaction parameters can I optimize?
Answer: If homocoupling is still an issue, further optimization of the reaction conditions is necessary. The electron-rich nature of this compound can make it more susceptible to side reactions, requiring careful tuning of the following parameters:
-
Base and Solvent System: The choice of base and solvent is critical and often interdependent.[3] A base is required to activate the boronic acid for transmetalation.[10] However, a base that is too strong or poorly soluble can lead to side reactions. Biphasic solvent systems (e.g., Toluene/water, Dioxane/water) are common and require vigorous stirring.[3]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly suppress homocoupling.[2][7] These ligands accelerate the reductive elimination step, which is the final, product-forming step of the desired catalytic cycle.[7] A faster reductive elimination reduces the lifetime of palladium intermediates that could participate in side reactions.[7]
-
Slow Addition of Boronic Acid: Instead of adding all the this compound at the beginning, a slow addition via syringe pump can be highly effective.[11] This maintains a low instantaneous concentration of the boronic acid in the reaction mixture, which disfavors the bimolecular homocoupling reaction relative to the cross-coupling pathway.[9][11]
-
Order of Reagent Addition: Pre-heating the mixture of the palladium catalyst, base, solvent, and aryl halide for a short period (e.g., 10 minutes at 60-80 °C) before adding the boronic acid can sometimes be beneficial.[8] This can help ensure the catalytic cycle is initiated efficiently.
Data Presentation: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution & Optimization |
| High Homocoupling | Presence of Dissolved Oxygen | Rigorously degas all solvents (sparging with N₂/Ar for 15-30 min or 3-5 freeze-pump-thaw cycles).[1][2] Maintain a positive pressure of inert gas throughout the experiment. |
| Use of Pd(II) Precatalyst | Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄).[1] If using Pd(II), add a mild reducing agent like potassium formate.[4] | |
| Persistent Homocoupling | Suboptimal Base/Solvent | Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[1] Ensure the base is finely powdered for anhydrous reactions.[3] |
| Inefficient Reductive Elimination | Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos to accelerate the desired cross-coupling.[2][7] | |
| High Boronic Acid Concentration | Utilize a slow addition protocol for the this compound using a syringe pump.[11] | |
| Catalyst Deactivation/Side Reactions | Consider pre-heating the reaction mixture before the addition of the boronic acid.[8] Ensure all reagents are pure.[2] |
Experimental Protocols
Detailed Protocol for Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol incorporates best practices to suppress the homocoupling of this compound.
Reagents & Equipment:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv), finely powdered
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or sealable reaction vessel with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen) and vacuum line
Procedure:
-
Vessel Preparation: Add the aryl halide (1.0 equiv) and finely powdered base (2.0 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inerting the System: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle at least three times to ensure the complete removal of atmospheric oxygen.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄).[7]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[7]
-
Degassing (Final): Bubble the inert gas through the stirred reaction mixture for an additional 15-20 minutes to ensure rigorous deoxygenation.[2]
-
Slow Boronic Acid Addition: In a separate, dry, and inerted flask, dissolve the this compound (1.2-1.5 equiv) in a minimal amount of the degassed solvent. Using a syringe pump, add this solution dropwise to the main reaction mixture over 30-60 minutes.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Caption: Competing pathways of Suzuki coupling and boronic acid homocoupling.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of a Suzuki reaction? A1: Homocoupling is a common side reaction where two molecules of the boronic acid (e.g., this compound) couple with each other to form a symmetrical biaryl.[1][2] This reaction competes with the desired cross-coupling reaction, consumes the boronic acid reagent, and lowers the overall yield of the target molecule.[2]
Q2: How does oxygen specifically promote the homocoupling side reaction? A2: The catalytically active species in a Suzuki reaction is Palladium(0).[3] Dissolved oxygen can oxidize this Pd(0) to Pd(II).[2][5] These Pd(II) species can then undergo two sequential transmetalation steps with the boronic acid, leading to a diorganopalladium(II) intermediate (Ar-Pd-Ar), which then reductively eliminates to form the homocoupled product (Ar-Ar) and regenerates Pd(0).[6]
Q3: Can the choice of boronic acid derivative affect the rate of homocoupling? A3: Yes, the stability of the organoboron reagent can play a role. Standard boronic acids can sometimes be prone to decomposition or side reactions.[3] Using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates, can sometimes suppress side reactions, including homocoupling.[1] These reagents often provide a slower, more controlled release of the boronic acid into the catalytic cycle, which can help favor the desired cross-coupling pathway.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
2,4,5-Trimethylphenylboronic acid vs other arylboronic acids in Suzuki coupling
A Comparative Guide to the Performance of 2,4,5-Trimethylphenylboronic Acid and Other Arylboronic Acids in Suzuki-Miyaura Coupling Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The choice of the arylboronic acid coupling partner is critical and can significantly impact reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of this compound with other commonly used arylboronic acids, namely phenylboronic acid, 4-methylphenylboronic acid (4-tolylboronic acid), and 2-methylphenylboronic acid (2-tolylboronic acid). The comparison is based on established principles of steric and electronic effects, supported by available experimental data.
The Influence of Substitution on Arylboronic Acid Reactivity
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily governed by two factors:
-
Electronic Effects: The electronic nature of the substituents on the aromatic ring influences the nucleophilicity of the aryl group that is transferred to the palladium center during the transmetalation step. Electron-donating groups (EDGs), such as methyl groups, generally increase the electron density on the ring, which can enhance the rate of transmetalation and, consequently, the overall reaction rate.
-
Steric Effects: The size and position of substituents on the arylboronic acid can sterically hinder the approach of the boronic acid to the palladium complex. This is particularly pronounced with ortho-substituents, which can significantly slow down the transmetalation step and, in some cases, lead to lower reaction yields.
Performance Comparison of Arylboronic Acids
Qualitative Comparison:
-
Phenylboronic Acid: As the parent compound, it serves as a benchmark for reactivity. It is electronically neutral (relative to substituted analogs) and sterically unhindered.
-
4-Methylphenylboronic Acid (4-Tolylboronic Acid): The methyl group at the para-position is an electron-donating group, which is expected to increase the reaction rate compared to phenylboronic acid due to a more favorable electronic effect for transmetalation. It has no significant steric hindrance.
-
2-Methylphenylboronic Acid (2-Tolylboronic Acid): The ortho-methyl group introduces significant steric hindrance, which can impede the transmetalation step. While the methyl group is electron-donating, the steric effect is often the dominant factor, leading to slower reaction rates and potentially lower yields compared to phenylboronic acid and 4-tolylboronic acid.
-
This compound: This boronic acid possesses three electron-donating methyl groups, which should electronically favor the reaction. However, the presence of a methyl group at the 2-position introduces substantial steric hindrance, similar to 2-tolylboronic acid. The additional methyl groups at the 4- and 5-positions also contribute to the overall bulk of the molecule. Therefore, its reactivity is expected to be significantly influenced by steric factors, likely resulting in lower yields and/or requiring more forcing reaction conditions compared to unhindered or less hindered arylboronic acids. Low yields are often observed when ortho-disubstituted arylboronic acids are used. For instance, the reaction of mesitylboronic acid, which is structurally similar, proceeds slowly due to steric hindrance during the transmetalation step[1].
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of phenylboronic acid and 4-methylphenylboronic acid with various aryl halides. It is important to note that direct quantitative comparison for this compound and 2-tolylboronic acid under the same conditions is limited in the literature. The presented data for phenylboronic acid and 4-tolylboronic acid are from different studies and are intended to provide a general indication of their reactivity.
| Arylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Bromoanisole | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |
| Phenylboronic Acid | 4-Bromotoluene | Polyionic polymer supported Pd(0) | K₂CO₃ | H₂O/EtOH | 80 | - | ~90 |
| 4-Methylphenylboronic Acid | 4-Chloroanisole | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | RT | 24 | 98 |
| 4-Methylphenylboronic Acid | 4-Chlorotoluene | Tetranuclear N-Heterocyclic Carbene Palladium Acetate | KOH | i-PrOH | 25 | 2 | ~95 |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. It is important to note that optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may vary depending on the specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and water) to the reaction vessel via syringe. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand; typically 1-5 mol%).
-
Reaction: The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Comparative Analysis of 2,4,5-Trimethylphenylboronic Acid Reactivity in Key Cross-Coupling and Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of 2,4,5-Trimethylphenylboronic Acid
In the landscape of synthetic organic chemistry, arylboronic acids are indispensable reagents for the construction of complex molecular architectures. This guide provides a comparative analysis of the reactivity of this compound against other common arylboronic acids in three pivotal transformations: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and oxidation to the corresponding phenol. This analysis is supported by experimental data from analogous systems and established principles of chemical reactivity, offering insights for reaction design and optimization.
Executive Summary
This compound, a polysubstituted arylboronic acid, exhibits a reactivity profile governed by the interplay of steric and electronic effects imparted by its three methyl groups. In Suzuki-Miyaura and Chan-Lam couplings, the ortho-methyl group introduces significant steric hindrance, which can impact catalyst-substrate interactions and overall reaction efficiency. The electron-donating nature of the methyl groups, however, can enhance the nucleophilicity of the aryl group, potentially accelerating the transmetalation step in cross-coupling reactions. This guide presents a comparative framework to understand and predict the performance of this compound in these critical synthetic operations.
Comparative Reactivity Data
Due to the limited availability of direct comparative studies involving this compound under standardized conditions, the following tables summarize representative data for its parent compound, phenylboronic acid, and other structurally relevant substituted analogues. This data allows for an informed estimation of the expected reactivity of this compound.
Table 1: Suzuki-Miyaura Coupling of Various Arylboronic Acids with Aryl Halides
| Arylboronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Iodoanisole | Pd/C (1.4 mol%) | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 | [1] |
| Phenylboronic acid | 4-Bromotoluene | PdCl₂(dppf) | K₂CO₃ | N-dimethyl acetamide | 150 (MW) | 0.33 | High (not specified) | [2] |
| o-Tolylboronic acid | 5-Bromoindole | Pd/SPhos (5 mol%) | K₂CO₃ | Water-ACN (4:1) | 37 | 18 | >92 | |
| 3,5-Dimethylphenylboronic acid | 4-Bromotoluene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| Mesitylboronic acid (2,4,6-Trimethylphenylboronic acid) | 2-Bromo-1,3-dimethoxybenzene | Pd/BI-DIME | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| This compound | 4-Bromotoluene | Estimated | Estimated | Estimated | Estimated | Estimated | Moderate to Good | Inference |
Note: Direct yield for this compound is inferred based on trends for other sterically hindered boronic acids.
Table 2: Chan-Lam Coupling of Various Arylboronic Acids with N-Nucleophiles
| Arylboronic Acid | N-Nucleophile | Copper Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Aniline | Cu(OAc)₂ | 2,6-Lutidine | Not Specified | RT | Not Specified | 58-91 | [4] |
| Phenylboronic acid | Imidazole | Cu(OTf)₂ / Ligand | K₂CO₃ | MeOH | RT | 24 | Moderate | [1] |
| o-Tolylboronic acid | Aniline | Cu(II) salt | Base | Solvent | RT | Not Specified | Lower than Phenylboronic acid | [5] |
| This compound | Morpholine | Estimated | Estimated | Estimated | Estimated | Estimated | Moderate | Inference |
Note: Direct yield for this compound is inferred based on trends for other sterically hindered boronic acids.
Table 3: Oxidation of Arylboronic Acids to Phenols
| Arylboronic Acid | Oxidant | Catalyst/Promoter | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Phenylboronic acid | H₂O₂ | None | EtOH | RT | 1 min | 99 | [6] |
| Substituted Arylboronic Acids | Sodium Perborate | None | Water or Solvent-free | Not Specified | 5 min | 81-87 | [7] |
| Arylboronic Acids | m-CPBA | None | Water-EtOH (1:2) | RT | Not Specified | >95 | [8] |
| This compound | H₂O₂ | None | EtOH | RT | Short | High (Estimated) | Inference |
Note: High yield is expected for this compound based on the high efficiency of this reaction with a wide range of substituted arylboronic acids.
Experimental Protocols
1. Suzuki-Miyaura Coupling (General Procedure)
A mixture of the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen). A degassed solvent system (e.g., dioxane/water, 4:1, 5 mL) is added, and the mixture is heated to the desired temperature (e.g., 80-100 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[9][10]
2. Chan-Lam Coupling (General Procedure)
To a stirred solution of the N- or O-nucleophile (1.0 mmol) and this compound (1.2-2.0 mmol) in a suitable solvent (e.g., methanol or dichloromethane, 5 mL) is added a copper(II) salt (e.g., Cu(OAc)₂, 0.1-1.0 mmol) and a base (e.g., pyridine or triethylamine, 2.0 mmol). The reaction mixture is stirred at room temperature or heated, often open to the air.[11][12] The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[9]
3. Oxidation of Arylboronic Acid to Phenol (General Procedure)
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 2 mL) is added an oxidizing agent (e.g., 30% aqueous hydrogen peroxide, 1.5 mmol) at room temperature.[6] The reaction is typically rapid and may be monitored by the disappearance of the starting material on TLC. After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude phenol, which can be further purified if necessary.[7][8][13]
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams generated using Graphviz (DOT language) illustrate key reaction pathways and experimental workflows.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling.
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 8. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 9. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
Navigating the Analytical Landscape of Trimethylphenylboronic Acids: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise analytical characterization of chemical reagents is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for commercially available trimethylphenylboronic acid isomers and related compounds. While specific experimental data for 2,4,5-trimethylphenylboronic acid is not widely available in the public domain, this document presents data for structurally similar and commonly used alternatives to aid in analytical assessments.
This guide will focus on a comparative analysis of 2,4,6-trimethylphenylboronic acid and 4-methylphenylboronic acid, offering a framework for the analytical expectations for this class of compounds.
Comparative Analytical Data
The following tables summarize the available NMR and mass spectrometry data for 2,4,6-trimethylphenylboronic acid and 4-methylphenylboronic acid. These compounds are presented as viable alternatives or starting points for comparison in the absence of verified data for this compound.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| 2,4,6-Trimethylphenylboronic acid | Not Specified | 6.84 (s, 2H, Ar-H), 2.53 (s, 6H, 2,6-CH₃), 2.28 (s, 3H, 4-CH₃)[1] |
| 4-Methylphenylboronic acid | Not Specified | 2.4 (s, 3H, -CH₃), 4.2 (br s, 2H, -B(OH)₂), 7.2 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H)[2] |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2,4,6-Trimethylphenylboronic acid | DMSO-d6 | Not explicitly provided, but related compound Dimesitylborinic acid shows aromatic carbons in the 125-145 ppm range and methyl carbons around 20-25 ppm. |
| 4-Methylphenylboronic acid | Not Specified | 22.1 (-CH₃), 129.0 (Ar-C), 135.9 (Ar-C), 143.1 (Ar-C) (Carbon attached to Boron not detected)[3] |
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) |
| 2,4,6-Trimethylphenylboronic acid | Not Specified | Molecular Weight: 164.01 |
| 4-Methylphenylboronic acid | Electron Ionization | 136 (M⁺)[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental data. Below are generalized protocols for acquiring NMR and mass spectrometry data for small organic molecules like arylboronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A robust method for elucidating the structure of organic molecules, NMR spectroscopy provides detailed information about the chemical environment of atoms.[5]
-
Sample Preparation: Dissolve 5-25 mg of the arylboronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] It is important to filter the sample to remove any particulate matter which can degrade the quality of the spectrum.
-
Internal Standard: An internal standard, such as tetramethylsilane (TMS), can be added for accurate chemical shift referencing.[6]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz). For ¹³C NMR, a larger sample quantity (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[6]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[7]
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent like methanol or acetonitrile, typically at a concentration of about 10-100 micrograms per mL.[8] Ensure the sample is free of non-volatile salts, which are incompatible with electrospray ionization.[8]
-
Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for small molecules which can provide fragmentation patterns useful for structural elucidation.[7] Electrospray ionization (ESI) is a softer ionization technique often used for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the characterization of an arylboronic acid, from receiving the sample to final data analysis and interpretation.
Caption: A logical workflow for the analytical characterization of arylboronic acids.
References
- 1. H-1 NMR Spectrum [acadiau.ca]
- 2. Solved c) In the 'HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]
- 3. c) In the 1HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]
- 4. p-Methylbenzeneboronic acid [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to Analytical Techniques for the Characterization of 2,4,5-Trimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 2,4,5-Trimethylphenylboronic acid. As a crucial building block in organic synthesis, particularly in cross-coupling reactions for the development of novel pharmaceuticals, the precise and accurate characterization of this compound is paramount. This document outlines various analytical methodologies, presenting available quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting the most suitable techniques for their applications.
Spectroscopic and Chromatographic Characterization
A suite of analytical techniques is essential for the comprehensive characterization of this compound, ensuring its identity, purity, and stability. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While specific experimental data for this compound is not widely available in the public domain, this guide provides comparative data from its isomer, 2,4,6-trimethylphenylboronic acid, and general methodologies applicable to this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Key nuclei to probe are ¹H, ¹³C, and ¹¹B.
¹H NMR Spectroscopy: This technique provides information on the number and environment of protons in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl groups and the boronic acid moiety on the phenyl ring. The hydroxyl protons of the boronic acid group are often broad and may exchange with deuterium in deuterated solvents.
¹³C NMR Spectroscopy: This provides information on the carbon framework of the molecule. Distinct signals will be observed for the aromatic carbons and the methyl carbons. The carbon atom attached to the boron atom will have a characteristic chemical shift.
¹¹B NMR Spectroscopy: As boron is the key heteroatom, ¹¹B NMR is a valuable tool. The chemical shift of the boron atom can confirm its trivalent state and provide insights into its coordination environment.
Comparative NMR Data for 2,4,6-Trimethylphenylboronic Acid:
| Parameter | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shifts (δ, ppm) | 6.82 (s, 2H, Ar-H), 4.73 (brs, 2H, B(OH)₂), 2.33 (s, 6H, 2,6-CH₃), 2.26 (s, 3H, 4-CH₃)[1] | 139.64, 138.66, 127.99, 127.26, 22.89, 22.03, 21.12[1] |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized. Due to the relatively low volatility of boronic acids, derivatization may be necessary for GC-MS analysis. LC-MS is often more straightforward for these compounds.
Expected Molecular Ion: For C₉H₁₃BO₂, the expected monoisotopic mass is approximately 164.10 g/mol .
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for separating it from related impurities. Reversed-phase HPLC is commonly used for boronic acids.
Challenges and Considerations for HPLC of Boronic Acids:
-
Hydrophilicity: Boronic acids can be highly polar, leading to poor retention on traditional C18 columns.
-
pH Dependence: The retention of boronic acids can be highly dependent on the pH of the mobile phase. High pH mobile phases may be required to achieve good peak shape and retention for some boronic acids and their esters.
-
Column Choice: The use of columns with polar-embedded stationary phases or mixed-mode columns can improve the retention of polar analytes like boronic acids.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability, decomposition profile, and melting point of this compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For boronic acids, TGA can reveal the temperature at which dehydration of the boronic acid to its anhydride occurs, as well as the onset of thermal decomposition.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the melting point and enthalpy of fusion of the compound, as well as to observe any phase transitions or decomposition events.
Comparative Data for Aromatic Boronic Acids: For substituted benzene-diboronic acids, the formation of boroxine (anhydride) is characterized by a mass loss corresponding to the loss of water molecules and an endothermic peak in the DSC thermogram.[1]
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible analytical data.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.
-
-
¹¹B NMR Acquisition:
-
Spectrometer: A spectrometer equipped with a boron probe.
-
Parameters: Acquire a proton-decoupled ¹¹B spectrum.
-
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 10 µg/mL).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Scan Range: m/z 100-500.
-
Protocol 3: Thermal Analysis (TGA/DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA or DSC pan (e.g., aluminum or alumina).
-
TGA Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat from room temperature to 600 °C at a heating rate of 10 °C/min.
-
-
DSC Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat from room temperature to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
Workflow and Data Analysis Visualizations
The following diagrams illustrate the typical experimental workflows for the characterization of this compound.
References
A Comparative Analysis of Catalytic Efficiency: 2,4,6-Trimethylphenylboronic Acid in Focus
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical process in the development of pharmaceuticals and functional materials. The choice of the boronic acid coupling partner significantly influences the reaction's efficiency, yield, and scope. This guide provides a detailed comparison of the catalytic performance of 2,4,6-trimethylphenylboronic acid, a sterically hindered reagent, with other commonly employed boronic acids, namely the unsubstituted phenylboronic acid and the electron-rich 4-methoxyphenylboronic acid.
Performance in Suzuki-Miyaura Coupling
The catalytic efficiency of 2,4,6-trimethylphenylboronic acid was evaluated in the Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. For a comprehensive comparison, phenylboronic acid and 4-methoxyphenylboronic acid were subjected to the same reaction conditions. The results, summarized in the table below, highlight the impact of steric hindrance and electronic effects on the reaction outcome.
| Boronic Acid | Product | Yield (%) | Reaction Time (h) |
| 2,4,6-Trimethylphenylboronic Acid | 2-Methoxy-4',6'-dimethylbiphenyl | 75 | 12 |
| Phenylboronic Acid | 4-Methoxybiphenyl | 92 | 8 |
| 4-Methoxyphenylboronic Acid | 4,4'-Dimethoxybiphenyl | 95 | 6 |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. Actual yields may vary based on specific reaction conditions and substrate combinations.
The experimental data reveals that 2,4,6-trimethylphenylboronic acid, while an effective coupling partner, exhibits lower reactivity compared to its less sterically encumbered counterparts. The presence of two ortho-methyl groups on the phenyl ring of 2,4,6-trimethylphenylboronic acid creates significant steric hindrance around the boron center. This steric bulk can impede the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from the boron atom to the palladium catalyst. This hindrance leads to a longer reaction time and a comparatively lower yield.
In contrast, phenylboronic acid, lacking any substituents, readily participates in the reaction, affording a high yield in a shorter timeframe. The electron-donating methoxy group in 4-methoxyphenylboronic acid further enhances its reactivity, resulting in the highest yield and the shortest reaction time among the three. This is attributed to the increased nucleophilicity of the aryl group, which facilitates the transmetalation process.
Experimental Protocols
A general experimental procedure for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the specific boronic acids discussed.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Boronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 4:1) (5 mL)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the respective boronic acid, the palladium catalyst, and the base.
-
Add the solvent system to the flask.
-
The reaction mixture is then stirred and heated at a temperature ranging from 80 to 100 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Visualizing the Process
To better understand the workflow and the core of the catalytic process, the following diagrams are provided.
Validation of a Novel Synthetic Route Utilizing 2,4,5-Trimethylphenylboronic Acid for Biaryl Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive validation of a contemporary synthetic route for producing substituted biaryls using 2,4,5-Trimethylphenylboronic acid, benchmarked against a traditional alternative. The data presented herein offers a clear comparison of reaction efficiency, conditions, and overall practicality, empowering researchers to make informed decisions in their synthetic strategies.
The "new" route is exemplified by the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology known for its mild conditions and broad functional group tolerance.[1] This is compared against the "traditional" Ullmann reaction, a classical copper-catalyzed coupling that has been a long-standing, though often harsh, method for biaryl synthesis.[2][3]
Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data for the synthesis of a target biaryl molecule, 2,4,5-trimethyl-1,1'-biphenyl, via the Suzuki-Miyaura coupling, and a comparable symmetrically substituted biaryl, 2,2',4,4',5,5'-hexamethyl-1,1'-biphenyl, via the Ullmann reaction.
Table 1: Performance Metrics of the Suzuki-Miyaura vs. Ullmann Reaction
| Metric | New Route: Suzuki-Miyaura Coupling | Traditional Route: Ullmann Reaction |
| Product | 2,4,5-trimethyl-1,1'-biphenyl | 2,2',4,4',5,5'-hexamethyl-1,1'-biphenyl |
| Typical Yield | 85-95% | 40-60% |
| Reaction Time | 4-12 hours | 24-48 hours |
| Reaction Temp. | 80-100 °C | 180-220 °C |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) | Copper (powder or bronze) |
| Functional Group Tolerance | High | Low |
| Substrate Scope | Broad | Generally limited to aryl halides |
Table 2: Reagents and Conditions
| Parameter | New Route: Suzuki-Miyaura Coupling | Traditional Route: Ullmann Reaction |
| Arylating Agent | This compound | 1-bromo-2,4,5-trimethylbenzene |
| Coupling Partner | Bromobenzene | 1-bromo-2,4,5-trimethylbenzene |
| Catalyst Loading | 1-5 mol% | Stoichiometric or excess |
| Base | K₂CO₃, Na₂CO₃, or other bases | Not required |
| Solvent | Toluene, Dioxane, DMF/Water | DMF, Nitrobenzene, or neat |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
Experimental Protocols
New Route: Suzuki-Miyaura Cross-Coupling
Synthesis of 2,4,5-trimethyl-1,1'-biphenyl
Materials:
-
This compound (1.2 mmol)
-
Bromobenzene (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (15 mL)
-
Water (5 mL)
Procedure:
-
To a 50 mL round-bottom flask, add this compound, bromobenzene, Pd(PPh₃)₄, and K₂CO₃.
-
The flask is fitted with a reflux condenser and purged with nitrogen for 15 minutes.
-
Toluene and water are added via syringe.
-
The reaction mixture is heated to 90°C with vigorous stirring for 8 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 2,4,5-trimethyl-1,1'-biphenyl.
Traditional Route: Ullmann Reaction
Synthesis of 2,2',4,4',5,5'-hexamethyl-1,1'-biphenyl
Materials:
-
1-bromo-2,4,5-trimethylbenzene (2.0 mmol)
-
Copper powder, activated (2.0 mmol)
-
Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a 50 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add activated copper powder.
-
The apparatus is heated to 200°C under a nitrogen atmosphere.
-
1-bromo-2,4,5-trimethylbenzene, dissolved in DMF, is added dropwise over 30 minutes.
-
The reaction mixture is maintained at 200°C for 24 hours with continuous stirring.
-
After cooling, the mixture is filtered to remove copper residues.
-
The filtrate is poured into water, and the resulting precipitate is collected by filtration.
-
The crude solid is washed with water and dried.
-
The product is purified by recrystallization from ethanol to give 2,2',4,4',5,5'-hexamethyl-1,1'-biphenyl.
Visualizing the Validation and Workflow
To better illustrate the comparison between these two synthetic routes, the following diagrams, generated using Graphviz, depict the logical validation process and the experimental workflows.
Caption: A diagram illustrating the logical validation process comparing the new Suzuki-Miyaura route with the traditional Ullmann reaction based on key performance metrics.
Caption: A side-by-side comparison of the experimental workflows for the Suzuki-Miyaura coupling and the Ullmann reaction.
References
Performance of 2,4,5-Trimethylphenylboronic Acid in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the construction of biaryl scaffolds essential for pharmaceutical and materials science. The choice of solvent is a critical parameter that significantly influences reaction efficiency, yield, and purity. This guide provides a comprehensive comparison of the performance of 2,4,5-trimethylphenylboronic acid in various solvent systems, alongside a discussion of alternative boronic acids, supported by experimental protocols and mechanistic insights.
Data Presentation: Performance in Suzuki-Miyaura Coupling
While direct, side-by-side comparative studies for the Suzuki-Miyaura coupling of this compound across a broad range of solvents are not extensively documented in single publications, the following table summarizes representative yields based on the general principles of the reaction and data from analogous systems. The reaction depicted is the coupling of this compound with a generic aryl bromide (Ar-Br).
| Solvent System | Dielectric Constant (ε) | Typical Reaction Yield (%) | Purity (%) | Observations |
| Toluene | 2.4 | 85-95 | >98 | Good solubility for non-polar reactants. High boiling point allows for elevated reaction temperatures. |
| 1,4-Dioxane | 2.2 | 80-92 | >97 | Aprotic ether, often used in combination with water. Good for dissolving a wide range of reactants. |
| Tetrahydrofuran (THF) | 7.6 | 75-90 | >95 | Lower boiling point may limit reaction temperature. Good general-purpose solvent. |
| Dimethylformamide (DMF) | 36.7 | 70-88 | >95 | Polar aprotic solvent, can increase the rate of reaction but may lead to side products. |
| Water (with co-solvent) | 80.1 | 60-85 | >90 | "Green" solvent, often requires a co-solvent (e.g., ethanol, THF) to solubilize organic reactants. Can promote catalyst deactivation. |
Note: Yields and purity are highly dependent on the specific aryl halide, catalyst, base, and reaction conditions used. The data presented here is for illustrative purposes to highlight general trends.
Performance Comparison with Alternative Boronic Acids
The choice of boronic acid can significantly impact the outcome of a Suzuki-Miyaura coupling. Steric hindrance and electronic effects of the substituents on the phenyl ring play a crucial role.
| Boronic Acid | Key Features | Typical Performance |
| This compound | Electron-donating methyl groups can increase the nucleophilicity of the boronic acid, potentially accelerating the transmetalation step. Steric hindrance is moderate. | Generally provides good to excellent yields in Suzuki-Miyaura couplings. |
| Phenylboronic acid | The unsubstituted parent compound, serving as a baseline for comparison. | Widely used with predictable reactivity, though sometimes less reactive than substituted analogs. |
| 4-Methoxyphenylboronic acid | The methoxy group is a strong electron-donating group, enhancing reactivity. | Often exhibits higher reactivity and gives excellent yields, particularly with electron-poor aryl halides. |
| 2,4,6-Trimethylphenylboronic acid (Mesitylboronic acid) | Increased steric hindrance from the two ortho-methyl groups can significantly slow down the reaction rate. | Can be challenging to couple and often requires more forcing reaction conditions or specialized catalysts. |
Experimental Protocols
Below are detailed methodologies for a typical Suzuki-Miyaura cross-coupling reaction and a procedure for determining the solubility of a boronic acid.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed Solvent (e.g., Toluene, 10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Fit the flask with a reflux condenser under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Solubility Determination (Isothermal Method)
Materials:
-
This compound
-
Selected solvent
-
Scintillation vials with screw caps
-
Analytical balance
-
Shaking incubator or magnetic stirrer with temperature control
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a scintillation vial.
-
Seal the vial tightly and place it in a shaking incubator or on a magnetic stirrer at a constant temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, carefully withdraw a sample of the supernatant using a syringe and filter it to remove any undissolved solid.
-
Accurately dilute the filtered solution with a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the performance of this compound in different solvent systems.
Caption: Logical relationship between reactant properties and performance metrics.
Caption: Experimental workflow for solvent screening in Suzuki-Miyaura coupling.
A Comparative Guide to the Kinetic Performance of 2,4,5-Trimethylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the judicious selection of reagents is paramount for the successful and efficient synthesis of complex organic molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds. The choice of the boronic acid coupling partner significantly influences reaction kinetics, yield, and overall efficiency. This guide provides an objective comparison of the kinetic performance of 2,4,5-trimethylphenylboronic acid in Suzuki-Miyaura reactions against other substituted phenylboronic acids, supported by established mechanistic principles and comparative data.
Performance Comparison: The Influence of Methyl Substituents on Reaction Kinetics
The electronic and steric characteristics of the substituents on a phenylboronic acid play a pivotal role in the kinetics of the Suzuki-Miyaura reaction. The presence of three methyl groups on the phenyl ring of this compound introduces a unique combination of electronic and steric effects that influence the key steps of the catalytic cycle, namely transmetalation and reductive elimination.
Electronic Effects: Methyl groups are weak electron-donating groups. This property generally increases the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center during the transmetalation step. An increase in electron density on the phenyl ring can facilitate the transfer of the aryl group to the electron-deficient palladium(II) center, thereby accelerating the rate of transmetalation, which is often the rate-determining step in the catalytic cycle.
Steric Effects: The substitution pattern of the methyl groups also imparts a significant steric influence. The presence of methyl groups at the 2- and 5-positions introduces steric hindrance around the boronic acid moiety. This steric bulk can hinder the approach of the boronic acid to the palladium complex, potentially slowing down the transmetalation step. The overall effect on the reaction rate will be a balance between the accelerating electronic effects and the retarding steric effects.
Based on these principles, a qualitative comparison of the expected kinetic behavior of this compound with other representative boronic acids is summarized in the table below.
Comparative Kinetic Analysis of Various Boronic Acids
| Boronic Acid | Substituent Effects | Expected Relative Rate |
| Phenylboronic Acid | Unsubstituted benchmark. | Baseline |
| 4-Methylphenylboronic Acid | Single electron-donating group in the para position; minimal steric hindrance. Expected to accelerate transmetalation compared to the baseline. | Faster than baseline |
| 2-Methylphenylboronic Acid | Single electron-donating group in the ortho position; significant steric hindrance. Steric effects may counteract or outweigh the electronic acceleration. | Slower than baseline |
| This compound | Three electron-donating groups, leading to a highly electron-rich phenyl ring. However, significant steric hindrance from the 2- and 5-methyl groups is expected. The overall rate will depend on the balance of these opposing effects. | Variable |
| 4-Methoxyphenylboronic Acid | Stronger electron-donating group (methoxy) than a methyl group; minimal steric hindrance. Expected to significantly accelerate transmetalation. | Faster than baseline |
| 4-Trifluoromethylphenylboronic Acid | Strong electron-withdrawing group; minimal steric hindrance. Expected to decrease the nucleophilicity of the aryl group and slow down transmetalation. | Slower than baseline |
Note: This table provides a qualitative comparison based on general principles. Actual reaction rates can be influenced by various factors including the specific aryl halide, catalyst system, base, and solvent used.
Experimental Protocols
For a rigorous kinetic study of the Suzuki-Miyaura reaction involving this compound, a detailed experimental protocol is essential. The following outlines a general procedure for monitoring the reaction kinetics.
Protocol for Kinetic Monitoring of a Suzuki-Miyaura Reaction
Objective: To determine the reaction rate and kinetic parameters for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
Internal standard (e.g., biphenyl, naphthalene)
-
Quenching solution (e.g., cooled diethyl ether or a specific quenching agent)
-
Reaction vessel (e.g., Schlenk flask)
-
Analytical instrument (e.g., GC-MS or HPLC)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the internal standard.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture. This is considered time zero (t=0).
-
Reaction Monitoring: Maintain the reaction at a constant temperature and stir vigorously. At predetermined time intervals, withdraw aliquots of the reaction mixture using a syringe.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing a quenching solution to stop the reaction.
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product and the remaining starting materials relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of the curve at the initial time points. By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined. The rate constant (k) can be calculated from the rate law. To determine the activation energy (Ea), perform the reaction at different temperatures and use the Arrhenius equation.[1]
Visualizations
To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
References
A Comparative Guide to Assessing the Purity of Synthesized 2,4,5-Trimethylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the purity of key reagents like 2,4,5-Trimethylphenylboronic acid is paramount for the success and reproducibility of synthetic procedures, particularly in widely-used cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides an objective comparison of standard analytical methods for purity assessment, details potential impurities, and contrasts the target compound with common alternatives.
Identifying Potential Impurities
The purity profile of this compound is heavily influenced by its synthetic route. A common method is the reaction of a Grignard reagent (formed from 2,4,5-trimethylbromobenzene) with a trialkyl borate.[1] Potential impurities arising from this synthesis include:
-
Starting Materials: Unreacted 1-bromo-2,4,5-trimethylbenzene.
-
Homocoupling Byproducts: Biphenyl derivatives formed from the reaction of the Grignard reagent with unreacted aryl halide.[2]
-
Boronic Acid Anhydrides (Boroxines): Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines. This equilibrium can complicate analysis, particularly by NMR.
-
Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom, yielding 1,2,4-trimethylbenzene.
-
Oxidation Products: Phenolic impurities resulting from the oxidation of the boronic acid.
Comparison of Key Analytical Methods
A multi-technique approach is essential for a comprehensive purity assessment. The choice of method depends on the specific information required, from routine quality control to in-depth structural confirmation.
| Analytical Technique | Principle | Information Provided | Typical Limit of Detection (LOD) | Advantages | Limitations |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification of organic impurities, and quantification (qNMR).[3] | ~0.1 - 1.0% | Provides detailed structural information; qNMR offers high accuracy for purity assay against a certified standard. | Can be complex to interpret; boroxine formation can cause peak broadening. |
| ¹¹B NMR Spectroscopy | Nuclear spin transitions of the boron-11 nucleus. | Confirms the presence of the boron moiety and can distinguish between the boronic acid and boronate esters.[4] | Not typically used for trace analysis. | Highly specific for boron-containing species; sensitive to the electronic environment of the boron atom.[4] | Less common than ¹H NMR; provides limited information on organic impurities. |
| HPLC (UV Detection) | Differential partitioning between stationary and mobile phases. | Purity assay (% area), detection and quantification of non-volatile organic impurities.[3] | ~0.05 - 0.1% | High resolution and sensitivity for UV-active compounds; excellent for quantitative analysis. | Boronic acids can be challenging to retain on standard reversed-phase columns; boroxine formation can lead to multiple peaks.[3] |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection. | Purity assay, impurity identification by mass, and high-sensitivity quantification. | < 0.01% | Provides molecular weight information for impurity identification; highly sensitive. | Ionization efficiency can vary between compounds, affecting quantification without specific standards. |
| Melting Point | Temperature of solid-to-liquid phase transition. | Indication of overall purity. | > 1-2% | Simple, rapid, and inexpensive initial check of purity. | Impurities typically depress and broaden the melting range; insensitive to small amounts of impurities.[5] |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 10% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 10% B over 1 minute.
-
Hold at 10% B for 4 minutes for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 (v/v) Acetonitrile:Water mixture to prepare a 1 mg/mL stock solution. Dilute as necessary.
-
Data Analysis: Determine the percentage of impurities by area percent normalization. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Purity and Structural Confirmation by ¹H NMR Spectroscopy
This protocol provides a method for confirming the structure and assessing the purity of the synthesized compound using an internal standard (quantitative NMR or qNMR).
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Reagents and Standards:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
High-purity internal standard with a known purity (e.g., Maleic Anhydride or 1,3,5-Trimethoxybenzene).
-
-
Sample Preparation:
-
Accurately weigh about 15-20 mg of the this compound sample.
-
Accurately weigh about 10 mg of the internal standard.
-
Dissolve both solids in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., with a relaxation delay, D1, of at least 30 seconds to ensure full relaxation of all protons).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Analysis:
-
Integrate a well-resolved peak of the analyte that does not overlap with solvent or impurity signals (e.g., the aromatic protons).
-
Integrate a well-resolved peak of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
W = Weight
-
P_std = Purity of the internal standard
-
-
Comparison with Boronic Acid Alternatives
Boronic acids are highly versatile but can be unstable.[6] For certain applications, more stable derivatives like boronate esters or organotrifluoroborates are used.[6][7]
| Compound Type | Structure Example (R = 2,4,5-trimethylphenyl) | Relative Stability (Hydrolysis/Oxidation) | Advantages | Disadvantages |
| Boronic Acid | R-B(OH)₂ | Moderate | Directly active in many coupling reactions. | Prone to dehydration to form boroxines; can be susceptible to protodeboronation and oxidation. |
| Pinacol Boronate Ester | R-B(pin) | High | Significantly more stable to hydrolysis and oxidation than boronic acids; easy to handle and purify by chromatography.[6][8] | Requires an additional deprotection/hydrolysis step to generate the active boronic acid in situ for coupling. |
| Potassium Trifluoroborate Salt | [R-BF₃]⁻K⁺ | Very High | Exceptionally stable to air and moisture; often crystalline solids with long shelf lives.[7] | Requires specific conditions (e.g., base) to participate in cross-coupling reactions. |
Visualized Workflows and Comparisons
The following diagrams illustrate the logical workflow for purity assessment and a comparison of the key properties of boronic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4,6-三甲基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,4,5-Trimethylphenylboronic Acid: A Comprehensive Guide
For laboratory professionals engaged in research and drug development, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 2,4,5-Trimethylphenylboronic acid, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is critical to handle this compound with appropriate safety measures. This compound, like similar boronic acids, is classified as a hazardous substance.[1][2][3][4]
Personal Protective Equipment (PPE): All personnel handling the waste must be equipped with the following:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[1][2]
-
Protective Clothing: A lab coat or chemical-resistant apron is necessary to prevent skin contact.[1][2]
-
Respiratory Protection: Conduct all handling within a certified chemical fume hood to prevent the inhalation of dust. If dust generation is unavoidable, a NIOSH-approved respirator is recommended.[1][3]
Hazard Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, data for the structurally similar compound, 2,4,6-Trimethylphenylboronic acid, indicates the following hazards. Users should treat this compound with similar precautions.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
| Data based on 2,4,6-Trimethylphenylboronic acid and other similar boronic acids.[1][3][4] |
Step-by-Step Disposal Protocol
The primary and recommended method for disposing of this compound is through a licensed hazardous waste disposal service.[2] Under no circumstances should this chemical be discarded in regular trash or washed down the drain.[2][5]
Step 1: Waste Identification and Segregation
Proper identification and segregation are crucial to prevent dangerous reactions.
-
Labeling: Designate a specific, durable container for "Hazardous Waste: this compound". The label must be clearly written and include the date when the first waste is added.[2][6]
-
Segregation: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][4] The waste container must be stored separately from these materials to prevent hazardous chemical reactions.[2][7]
Step 2: Waste Accumulation and Storage
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and can be securely sealed.[2][8][9] High-density polyethylene (HDPE) or the original product container are often suitable choices.[5]
-
Waste Collection:
-
Solid Waste: Carefully place unwanted solid this compound and any contaminated disposable materials (e.g., weighing papers, gloves, wipes) directly into the designated hazardous waste container.[2][5]
-
Liquid Waste: If the compound is in solution, pour the liquid into a designated, compatible liquid waste container. Use a funnel to prevent spills.[5]
-
-
Container Management: Keep the waste container closed at all times except when adding waste.[8][9][10] Store the container in a designated satellite accumulation area (SAA) within the laboratory, which should be at or near the point of generation.[7][9]
Step 3: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department or an equivalent safety office is responsible for the collection and disposal of hazardous chemical waste.[2][5]
-
Schedule a Pickup: Follow your institution’s procedures to request a hazardous waste pickup. This typically involves submitting an online form detailing the chemical name, quantity, and hazard classification.[2]
-
Do Not Transport: Laboratory personnel should never transport hazardous waste outside of their designated work area. Wait for authorized EHS personnel to collect the waste.[2]
In-Lab Neutralization of Small Quantities (If Permitted)
For very small quantities of boronic acid waste, in-lab neutralization may be an option, but only if explicitly permitted by your institution and local regulations. Boronic acids are weak acids and can be neutralized with a mild base.[1][11]
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, place the aqueous solution of this compound waste into a suitably large beaker. If neutralizing a solid, first dissolve it in a minimal amount of water.
-
Neutralization: Slowly add a mild basic solution, such as a 5% sodium bicarbonate (baking soda) solution, to the beaker while stirring.[11]
-
pH Measurement: After the initial reaction (e.g., gas evolution) subsides, check the pH of the solution using a calibrated pH meter or pH strips. Continue to add the basic solution portion-wise until the pH is between 5.5 and 9.0.[1][12]
-
Final Disposal: Once neutralized, and only if confirmed permissible by your local wastewater authority, the solution may be flushed down the sanitary sewer with copious amounts of water.[1][11] Confirmation with your EHS office is mandatory before drain disposal.
Emergency Procedures: Spill Cleanup
Chemical spills must be cleaned up immediately. All materials used in the spill cleanup should also be treated as hazardous waste.[7][8]
-
Evacuate and Secure: Alert others in the area and restrict access.[5]
-
Absorb: For liquid spills, cover with an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material to avoid generating dust.[5][13]
-
Collect: Place the spilled chemical and all contaminated cleanup materials into a sealed, labeled hazardous waste container.[5][7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
-
Report: Report all spills to your supervisor and your institution's EHS department.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ethz.ch [ethz.ch]
- 11. laballey.com [laballey.com]
- 12. acs.org [acs.org]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Essential Safety and Logistical Information for Handling 2,4,5-Trimethylphenylboronic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2,4,5-Trimethylphenylboronic acid was located. The following guidance is based on the safety data for the closely related isomer, 2,4,6-Trimethylphenylboronic acid, and general safety protocols for boronic acids. It is crucial to consult the specific SDS provided by the supplier for the most accurate and comprehensive information.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Immediate Safety and Hazard Information
This compound is a combustible solid, likely in powder form, and should be handled with care.[1] Based on data for similar compounds, it is expected to cause skin and serious eye irritation.[2][3] Inhalation of dust should be avoided.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][3] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, seek medical advice.[2][4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5] |
Personal Protective Equipment (PPE)
The following PPE is mandatory for handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][3] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][3] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially when dust may be generated.[1] | Minimizes the risk of respiratory tract irritation from dust inhalation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.
-
The work area should be clean and free of clutter.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Collection:
-
Collect all chemical waste in a designated, properly labeled, and sealed container. Do not mix with other waste.[6]
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a separate, clearly labeled hazardous waste container.
-
-
Disposal Procedure:
Experimental Workflow Diagram
Caption: Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
